molecular formula C11H15NO2 B1395376 3-(2-Methoxy-4-methylphenoxy)azetidine CAS No. 1219948-84-1

3-(2-Methoxy-4-methylphenoxy)azetidine

Cat. No.: B1395376
CAS No.: 1219948-84-1
M. Wt: 193.24 g/mol
InChI Key: BIRPABCEZXLRHY-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-methylphenoxy)azetidine is a chemical compound with the molecular formula C11H15NO2 . It belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom . This specific structure features an azetidine ring linked to a 2-methoxy-4-methylphenoxy group, making it a valuable synthetic intermediate or building block in medicinal chemistry. Azetidine rings are recognized as important pharmacophore subunits in a wide variety of synthetic products exhibiting diverse biological activities . Research into similar azetidine derivatives has shown their relevance in the development of compounds for the treatment of metabolic and inflammatory diseases, as they can modulate immune cell function and address proliferative deficits . Furthermore, such heterocyclic building blocks are instrumental in the synthesis of novel heterocyclic amino acid derivatives and are used to generate DNA-encoded peptide libraries . This compound is provided as a high-purity material for research purposes to support the discovery and development of new biologically active substances. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(2-methoxy-4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRPABCEZXLRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxy-4-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel heterocyclic compound, 3-(2-Methoxy-4-methylphenoxy)azetidine. Given the absence of extensive experimental data for this specific molecule in publicly accessible literature, this document focuses on outlining standardized, validated experimental protocols for the determination of its most critical physicochemical parameters. These parameters—including the acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and thermal properties—are fundamental to any drug discovery and development pipeline. Furthermore, this guide delves into the established methodologies for the structural elucidation of such compounds and discusses the potential biological significance of the 3-(aryloxy)azetidine scaffold by drawing parallels with structurally related analogues. This document is designed to be an essential resource for researchers, medicinal chemists, and drug development professionals involved in the synthesis, characterization, and evaluation of new chemical entities.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidine-containing scaffolds have emerged as a privileged structural motif in medicinal chemistry. Their unique, strained four-membered ring system offers a distinct three-dimensional geometry that can serve as a valuable bioisosteric replacement for other more common saturated heterocycles like pyrrolidine or piperidine.[1][2] The incorporation of an aryloxy moiety at the 3-position of the azetidine ring introduces a pharmacophoric element with significant potential for diverse biological activities.[3] The specific compound, 3-(2-Methoxy-4-methylphenoxy)azetidine, presents a unique substitution pattern on the phenyl ring, suggesting the potential for selective and potent interactions with various biological targets. A thorough understanding of its physicochemical properties is the foundational prerequisite for any rational drug design and discovery program.[4]

Compound Profile: 3-(2-Methoxy-4-methylphenoxy)azetidine

While detailed experimental data for this specific compound is not extensively published, the following molecular identifiers have been established based on its chemical structure.

PropertyValueSource
IUPAC Name 3-(2-Methoxy-4-methylphenoxy)azetidineN/A
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
Chemical Structure Chemical Structure of 3-(2-Methoxy-4-methylphenoxy)azetidineN/A

Determination of the Acid Dissociation Constant (pKa)

The pKa of the secondary amine within the azetidine ring is arguably the most critical physicochemical parameter. It dictates the compound's ionization state at physiological pH (typically ~7.4), which profoundly influences its aqueous solubility, membrane permeability, and its ability to form ionic interactions with its biological target. The parent azetidine has a conjugate acid pKa of 11.29, indicating it is a strong base.[5] The substitution at the 3-position is expected to modulate this value.

Rationale for Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and reproducibility. This method directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the equilibrium constant for protonation/deprotonation.

Step-by-Step Protocol for Potentiometric Titration
  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of 3-(2-Methoxy-4-methylphenoxy)azetidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to anticipated low aqueous solubility of the free base. Dilute this stock solution with deionized, carbonate-free water to a final concentration of 1-10 mM. The final percentage of the co-solvent should be kept low (e.g., <10%) to minimize its effect on the apparent pKa.

  • Titration: Place the analyte solution in a thermostatted vessel under a nitrogen or argon atmosphere to prevent CO₂ absorption. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added. The titration should proceed past the equivalence point.

  • Data Analysis: The pKa is determined by analyzing the resulting titration curve. The pKa value corresponds to the pH at which 50% of the azetidine nitrogen is protonated. Sophisticated software is typically used to fit the data and calculate the precise pKa value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers, 25°C) Prepare Prepare Analyte Solution (1-10 mM in H₂O/Co-solvent) Titrate Titrate with 0.1 M HCl (Under N₂ Atmosphere) Prepare->Titrate Transfer to Thermostatted Vessel Record Record pH vs. Titrant Volume Titrate->Record Continuous Measurement Plot Plot Titration Curve (pH vs. Volume) Record->Plot Calculate Calculate pKa (pH at 50% Protonation) Plot->Calculate

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Rationale for Experimental Choice

The shake-flask method is the traditional and most direct method for determining LogP. For a more high-throughput and less material-intensive approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed, where the retention time of the analyte is correlated with the known LogP values of a standard set of compounds.

Step-by-Step Protocol for LogP/LogD Determination (Shake-Flask)
  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD₇.₄). The two phases must be mutually saturated by vigorous mixing for at least 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of 3-(2-Methoxy-4-methylphenoxy)azetidine in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a known volume of the saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation:

    • LogP (for neutral form): LogP = log₁₀([Compound]octanol / [Compound]water)

    • LogD (at a specific pH): LogD = log₁₀([Compound]octanol / [Compound]aqueous buffer)

Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's bioavailability. Poor solubility can be a major hurdle in drug development.

Rationale for Experimental Choice

The thermodynamic equilibrium solubility assay is the definitive method. It measures the concentration of a compound in a saturated solution after a sufficient equilibration period, providing a true measure of its solubility.

Step-by-Step Protocol for Thermodynamic Solubility Determination
  • Sample Preparation: Add an excess amount of solid 3-(2-Methoxy-4-methylphenoxy)azetidine to an aqueous buffer of a specific pH (e.g., pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Add Excess Solid to Aqueous Buffer (pH 7.4) Equilibrate Agitate for 24-48h at Constant Temperature Prep->Equilibrate Separate Filter or Centrifuge to Remove Solid Equilibrate->Separate Quantify Quantify Concentration in Supernatant (HPLC-UV) Separate->Quantify

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Structural and Purity Characterization

Confirming the chemical structure and assessing the purity of the synthesized compound are essential prerequisites for any physicochemical or biological evaluation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will confirm the presence and connectivity of protons. Expected signals would include aromatic protons on the phenoxy ring, a singlet for the methyl group, a singlet for the methoxy group, and characteristic multiplets for the protons on the azetidine ring. The chemical shifts of the azetidine protons are typically found in the range of δ 3.0-4.5 ppm.[6][7]

  • ¹³C NMR: This will confirm the carbon framework of the molecule. Distinct signals are expected for the methyl, methoxy, azetidine, and aromatic carbons. Azetidine ring carbons typically resonate between δ 30-60 ppm.[6][8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the precise connectivity between the azetidine ring and the aryloxy substituent.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) will be used to determine the accurate molecular weight of the compound, confirming its elemental composition (C₁₁H₁₅NO₂).

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or MS detector is the standard method for assessing the purity of the compound. A pure sample should ideally exhibit a single, sharp peak.

Thermal Properties (Melting Point, Boiling Point)

  • Melting Point: For solid compounds, the melting point is a key indicator of purity. A sharp melting range suggests a high degree of purity. It is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

  • Boiling Point: As a relatively small molecule, 3-(2-Methoxy-4-methylphenoxy)azetidine is likely to be a liquid or a low-melting solid at room temperature. Its boiling point would be determined by distillation under reduced pressure to prevent decomposition. For comparison, the parent azetidine boils at 61-62 °C at atmospheric pressure.[9]

Conclusion

3-(2-Methoxy-4-methylphenoxy)azetidine is a novel chemical entity with a structural framework that is highly relevant to modern drug discovery. While specific experimental data for this compound is not yet available in the public domain, this technical guide provides a robust and validated framework for its complete physicochemical characterization. The detailed protocols for determining pKa, lipophilicity, and solubility form a solid foundation for any research program aimed at evaluating its potential as a therapeutic agent. The successful execution of these experiments will provide the critical data needed to build structure-activity relationships and guide future optimization efforts.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.[8]

  • LookChem. (n.d.). Cas 657394-03-1, Azetidine, 2-[(4S) - LookChem. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved February 14, 2026, from [Link][10]

  • ChemSrc. (2025). Azetidine - 503-29-7. Retrieved February 14, 2026, from [Link][9]

  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.[11]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 14, 2026, from [Link][5]

  • PubChem. (n.d.). 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. Retrieved February 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved February 14, 2026, from [Link][12]

  • ResearchGate. (2025). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Retrieved February 14, 2026, from [Link][3]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 14, 2026, from [Link][6]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • LOCKSS. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved February 14, 2026, from [Link][2]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (2026). 3-[4-(2-methoxyethoxy)phenyl]azetidine hydrochloride (C12H17NO2). Retrieved February 14, 2026, from [Link]

  • PMC. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved February 14, 2026, from [Link][7]/pmc/articles/PMC9917300/) [cite: 20]

Sources

An In-depth Technical Guide to the Chemical Structure and Conformation of 3-(2-Methoxy-4-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the chemical structure and conformational dynamics of 3-(2-Methoxy-4-methylphenoxy)azetidine, a molecule of significant interest in contemporary medicinal chemistry. As the demand for novel therapeutic agents with precisely defined three-dimensional structures grows, a comprehensive understanding of scaffolds like this becomes paramount for researchers, scientists, and drug development professionals. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique structural motif that can impart favorable physicochemical properties to drug candidates.[1][2][3] The substitution at the 3-position with a substituted phenoxy group introduces additional complexity and opportunities for modulating biological activity.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring has gained considerable popularity in drug discovery due to its ability to introduce three-dimensionality into otherwise planar molecules.[2][4] This non-planar structure can lead to improved metabolic stability, aqueous solubility, and binding affinity to biological targets when compared to more common saturated heterocycles like pyrrolidine and piperidine.[2] The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered counterparts, yet stable enough for practical handling and synthetic manipulation.[5] This unique reactivity profile, driven by ring strain, allows for diverse functionalization strategies.[5] Several approved drugs, including the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib, feature the azetidine core, highlighting its clinical significance.[5]

Chemical Structure of 3-(2-Methoxy-4-methylphenoxy)azetidine

The molecule in focus, 3-(2-Methoxy-4-methylphenoxy)azetidine, consists of two key components: the saturated four-membered azetidine ring and a 2-methoxy-4-methylphenoxy substituent at the 3-position.

  • Azetidine Ring: A heterocyclic amine with three carbon atoms and one nitrogen atom.[3][6]

  • Phenoxy Group: An aromatic phenyl ring attached to the azetidine via an ether linkage.

  • Substituents on the Phenyl Ring: A methoxy (-OCH₃) group at the ortho position (C2') and a methyl (-CH₃) group at the para position (C4').

The systematic IUPAC name for this compound is 3-((2-methoxy-4-methyl)phenoxy)azetidine. The connectivity of these fragments dictates the overall architecture and, consequently, the conformational possibilities of the molecule.

Conformational Analysis: Unraveling the 3D Architecture

The biological activity of a molecule is intrinsically linked to its three-dimensional shape.[7] A thorough conformational analysis is therefore crucial for understanding how 3-(2-Methoxy-4-methylphenoxy)azetidine might interact with a biological target. This involves examining the puckering of the azetidine ring and the rotational freedom around the key single bonds.

Unlike planar aromatic rings, the saturated azetidine ring is not flat. It adopts a puckered conformation to alleviate ring strain.[1][7] Gas-phase electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of 37°, confirming its non-planar structure.[7][8] The degree of this puckering can be influenced by the nature and size of the substituents on the ring.[1]

For 3-substituted azetidines, the ring can exist in two primary puckered conformations, often described by the position of the substituent relative to the general plane of the ring (axial vs. equatorial-like). The interplay of steric and electronic effects of the 2-methoxy-4-methylphenoxy group will determine the preferred conformation. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for predicting the relative energies of these conformers.[9]

cluster_substituent Substituent Orientation Axial-like Axial-like Equatorial-like Equatorial-like Axial-like->Equatorial-like Equatorial-like->Axial-like Phenoxy_Group 2-Methoxy-4-methylphenoxy Group Phenoxy_Group->Axial-like Steric Hindrance Phenoxy_Group->Equatorial-like Lower Energy

Caption: Equilibrium between axial-like and equatorial-like conformations of the azetidine ring.

The ether linkage between the azetidine ring and the phenyl group introduces additional conformational flexibility. Rotation around the C3-O and O-C1' bonds will be subject to rotational barriers. The magnitude of these barriers is influenced by steric hindrance between the azetidine ring and the ortho-methoxy group on the phenyl ring. Variable temperature NMR spectroscopy is an experimental technique that can be used to determine the energy barriers for such rotational processes.[10] Computational studies can also provide valuable insights into these rotational profiles.[11]

The presence of the ortho-methoxy group is expected to create a significant steric clash with the azetidine ring, influencing the preferred dihedral angle and potentially restricting free rotation. This restricted rotation can lead to the existence of stable atropisomers at low temperatures.[10]

Synthesis and Spectroscopic Characterization

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes, often starting from commercially available precursors like N-Boc-3-azetidinone.[1] The introduction of the phenoxy substituent at the 3-position can be accomplished via nucleophilic substitution reactions.

A plausible synthetic route involves the reaction of a protected 3-hydroxyazetidine with 2-methoxy-4-methylphenol under conditions that favor ether formation, such as the Mitsunobu reaction or a Williamson ether synthesis. Subsequent deprotection of the nitrogen atom would yield the target compound.

Start N-Boc-3-hydroxyazetidine Reaction1 Mitsunobu Reaction (DEAD, PPh3) Start->Reaction1 Reagent1 2-Methoxy-4-methylphenol Reagent1->Reaction1 Intermediate N-Boc-3-(2-methoxy-4-methylphenoxy)azetidine Reaction1->Intermediate Reaction2 Deprotection (e.g., TFA) Intermediate->Reaction2 Product 3-(2-Methoxy-4-methylphenoxy)azetidine Reaction2->Product

Caption: A potential synthetic workflow for 3-(2-Methoxy-4-methylphenoxy)azetidine.

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and conformational analysis of 3-(2-Methoxy-4-methylphenoxy)azetidine.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9]

  • ¹H NMR: The proton NMR spectrum will provide information about the chemical environment of each hydrogen atom. Key signals to expect include:

    • Aromatic protons of the substituted phenyl ring.

    • Methylene protons of the azetidine ring, which are often diastereotopic and appear as complex multiplets.[12]

    • The methine proton at the C3 position of the azetidine ring.

    • Singlets for the methoxy and methyl protons.

    • A broad signal for the N-H proton, the chemical shift of which can be solvent-dependent.[13]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the azetidine ring carbons are sensitive to the ring conformation and substitution pattern.[13][14]

  • 2D NMR Techniques: Advanced 2D NMR experiments are crucial for definitive structural assignment and conformational insights.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the azetidine and phenyl rings.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the azetidine and phenoxy fragments.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the preferred conformation and the relative orientation of the phenoxy group with respect to the azetidine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.[13]

  • Data Acquisition: Acquire 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, HMBC, and NOESY experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and deduce the molecular structure and predominant conformation.

4.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[1]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane).[1]

  • Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[1]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and dihedral angles, providing a detailed snapshot of the molecule's conformation in the solid state.[1]

Table 1: Expected Spectroscopic Data Summary

TechniqueExpected ObservationsInformation Gained
¹H NMR Aromatic, azetidine CH₂ and CH, methoxy, methyl, and NH signals.Electronic environment of protons, proton connectivity (via coupling).
¹³C NMR Distinct signals for each carbon atom.Carbon skeleton, presence of functional groups.
COSY Cross-peaks between coupled protons.H-H connectivity within spin systems.
HSQC Cross-peaks between directly bonded C and H.C-H one-bond correlations.
HMBC Cross-peaks between protons and carbons separated by 2-3 bonds.Long-range C-H connectivity, linking molecular fragments.
NOESY Cross-peaks between protons that are close in space.Through-space proximities, conformational preferences.
X-ray Diffraction pattern from a single crystal.Precise 3D structure in the solid state (bond lengths, angles, dihedrals).
Implications for Drug Design

A detailed understanding of the structure and conformation of 3-(2-Methoxy-4-methylphenoxy)azetidine is critical for its application in drug discovery. The preferred conformation will dictate how the molecule presents its functional groups for interaction with a biological target. The steric and electronic properties of the methoxy and methyl groups on the phenyl ring can be systematically varied to probe structure-activity relationships (SAR). The azetidine nitrogen provides a handle for further derivatization to modulate properties such as solubility and cell permeability. Computational docking studies, informed by experimentally determined or accurately modeled conformations, can be employed to predict binding modes and guide the design of more potent and selective analogs.[15]

Conclusion

3-(2-Methoxy-4-methylphenoxy)azetidine is a molecule that embodies the principles of modern medicinal chemistry, combining a privileged azetidine scaffold with a decorated aromatic moiety. Its conformational landscape, governed by the puckering of the four-membered ring and restricted rotation around the ether linkage, is key to its potential biological activity. A multi-faceted approach, integrating synthesis, advanced spectroscopic techniques like NMR and X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of this promising molecular architecture. The insights gained from such studies will undoubtedly pave the way for the rational design of novel therapeutics.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
  • O'Hagan, D. et al. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate.
  • Ring puckering of azetidine: an electron diffraction study. RSC Publishing.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21).
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications, (21), 772.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. (2025, August 6).
  • Synthesized azetidine derivatives. ResearchGate.
  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. (2022, April 29).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177-6182.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. ResearchGate. (2023, April 24).
  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Publishing. (2023, January 17).
  • Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. (2024, June 27).
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.
  • Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole.
  • Tuning rotational barriers through substituent modification in catechol-diyl molecular gyrotops. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021, March 24).
  • 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. Google Patents.
  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. (2025, August 6).
  • 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. PubChem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. PMC. (2008, November 19).
  • Lin, J. B., Jin, Y., Lopez, S. A., Druckerman, N., Wheeler, S. E., & Houk, K. N. (2017). Torsional Barriers to Rotation and Planarization in Heterocyclic Oligomers of Value in Organic Electronics. Journal of Chemical Theory and Computation, 13(11), 5624-5638.
  • Azetidine. Wikipedia.
  • Pyramidal Inversion in Heterocycles. Scribd.
  • 3-[(4-Methoxybenzyl)oxy]azetidine. Sigma-Aldrich.
  • Structure of azetidine‐containing compounds found in nature. ResearchGate.
  • Azetidines. Fisher Scientific.
  • 3-[4-(2-methoxyethoxy)phenyl]azetidine hydrochloride (C12H17NO2). PubChem.
  • 301335-39-7|3-Phenoxyazetidine hydrochloride|BLD Pharm.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025, March 19).
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. (2023, October 26).

Sources

Technical Guide: Biological Potential of 3-(2-Methoxy-4-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2-Methoxy-4-methylphenoxy)azetidine , a privileged scaffold in medicinal chemistry. While specific pharmacological data for this exact CAS entry is often proprietary to library catalogs, its structural class (3-aryloxyazetidines) is well-documented as a core motif in neurotransmitter transporter inhibitors and ion channel modulators.

Executive Summary & Compound Profile

3-(2-Methoxy-4-methylphenoxy)azetidine represents a high-value "fragment-lead" intermediate. It combines a rigid, basic nitrogen heterocycle (azetidine) with a lipophilic, electron-rich aryl ether (creosol moiety). This structure acts as a bioisostere for flexible aryloxy-propylamines (e.g., atomoxetine, mexiletine), offering reduced conformational entropy which can enhance binding affinity and selectivity.

Physicochemical Profile (Predicted)
PropertyValueSignificance
Formula C₁₁H₁₅NO₂Low MW fragment (<200 Da) ideal for Lead-Like space.
MW 193.24 g/mol High Ligand Efficiency (LE) potential.
cLogP ~1.8 - 2.1Optimal CNS penetration (BBB permeable).
pKa (Base) ~9.5 - 10.0Predominantly protonated at physiological pH (cationic interaction).
H-Bond Donors 1 (NH)Key interaction point (e.g., Asp residue in GPCRs/Transporters).
H-Bond Acceptors 2 (O, N)The 2-methoxy oxygen acts as an intramolecular anchor or acceptor.

Primary Pharmacological Potential: Monoamine Transporter Inhibition

The most authoritative application of 3-aryloxyazetidines is in the inhibition of monoamine transporters (MATs), specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .

Mechanism of Action

This molecule mimics the pharmacophore of SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). The protonated azetidine nitrogen mimics the terminal amine of neurotransmitters (norepinephrine/serotonin), binding to the central substrate site (S1) of the transporter.

  • Azetidine Ring: Constraints the ethylamine chain found in flexible inhibitors (like fluoxetine), potentially locking the molecule in a bioactive conformation.

  • 2-Methoxy Group: Provides steric bulk and an electronic clash that often improves selectivity for NET over DAT (Dopamine Transporter).

  • 4-Methyl Group: Increases lipophilicity, enhancing hydrophobic interactions within the transporter's orthosteric binding pocket.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of NET/SERT inhibition by this compound.

SNRI_Pathway Compound 3-(2-Methoxy-4-methylphenoxy)azetidine NET Norepinephrine Transporter (SLC6A2) Compound->NET Inhibits (Ki ~ nM) SERT Serotonin Transporter (SLC6A4) Compound->SERT Inhibits Synapse Synaptic Cleft Accumulation NET->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake Receptors Post-synaptic Receptor Activation (Adrenergic / 5-HT) Synapse->Receptors Increased Ligand Availability Effect Antidepressant / Analgesic Response Receptors->Effect Signal Transduction

Caption: Logical flow of monoamine reuptake inhibition leading to enhanced synaptic transmission.

Secondary Potential: Voltage-Gated Sodium Channels (Nav1.7)

Structural analogs of this compound (specifically piperidine ethers of 2-methoxy-4-methylphenol) have been cited in patent literature as inhibitors of Nav1.7 , a key target for neuropathic pain.

  • Bioisosterism: The azetidine ring serves as a ring-contracted analog of the piperidine found in known Nav1.7 blockers.

  • Pharmacophore: The "aryl-ether-amine" motif is classic for sodium channel blockers (resembling Mexiletine). The 2-methoxy group is critical for proper orientation within the channel pore.

  • Application: Potential as a non-opioid analgesic for chronic pain states.

Experimental Protocols

To validate the biological activity of this scaffold, the following standardized workflows are recommended.

A. Synthesis (Mitsunobu Coupling)

This is the most reliable method to construct the ether linkage with chiral retention (if starting from chiral azetidinols) or general coupling.

  • Reagents:

    • N-Boc-3-hydroxyazetidine (1.0 eq)

    • 2-Methoxy-4-methylphenol (Creosol) (1.1 eq)

    • Triphenylphosphine (PPh3) (1.2 eq)

    • DIAD or DEAD (1.2 eq)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine, Creosol, and PPh3 in THF under N₂ atmosphere at 0°C.

    • Add DIAD dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group.

    • Isolation: Basify with NaHCO₃, extract with DCM, and convert to HCl salt for stability.

B. In Vitro Monoamine Uptake Assay

Objective: Determine the inhibition constant (


) at human NET, SERT, and DAT.
  • Cell Lines: HEK293 cells stably expressing hNET, hSERT, or hDAT.

  • Radioligands:

    • [^3H]Nisoxetine (for NET)

    • [^3H]Citalopram (for SERT)

    • [^3H]WIN35,428 (for DAT)

  • Protocol:

    • Incubation: Incubate cell membranes with radioligand and varying concentrations of 3-(2-Methoxy-4-methylphenoxy)azetidine (1 nM to 10 µM) in assay buffer (Tris-HCl, NaCl, KCl) for 1 hour at 25°C.

    • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

    • Quantification: Liquid scintillation counting.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50; convert to

      
       using the Cheng-Prusoff equation.
      

Safety & Metabolic Considerations (Tox/ADME)

When developing this compound, researchers must monitor specific metabolic liabilities associated with its substructures.

  • Azetidine Ring Opening: While generally stable, strained rings can be susceptible to oxidative ring opening by CYP450 enzymes, potentially forming reactive aldehydes.

  • O-Demethylation: The 2-methoxy group is a likely site for CYP2D6-mediated O-demethylation, generating a catechol (1,2-dihydroxy) intermediate. Catechols can be oxidized to ortho-quinones, which are potentially genotoxic.

    • Mitigation Strategy: Assess metabolic stability in human liver microsomes (HLM) early in the screening cascade.

Synthesis & Evaluation Workflow

Workflow Start Start: Creosol + N-Boc-Azetidin-3-ol Step1 Mitsunobu Coupling (THF, DIAD, PPh3) Start->Step1 Step2 Boc-Deprotection (TFA/DCM) Step1->Step2 Salt HCl Salt Formation Step2->Salt Assay In Vitro Screening (hNET/hSERT/Nav1.7) Salt->Assay

Caption: Step-by-step progression from raw materials to biological validation.

References

  • Pfizer Global Research. (2010). Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. Bioorganic & Medicinal Chemistry Letters.[1]

  • National Institute on Drug Abuse. (2001).[2] Structure-activity relationships at monoamine transporters and muscarinic receptors.[2] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs.

  • Google Patents. (2010). WO2010022055A2 - Inhibitors of voltage-gated sodium channels. (Describes 2-methoxy-4-methylphenoxy congeners).

Sources

The Rigid Linker Revolution: Discovery and Technical Evolution of 3-Phenoxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Significance

3-Phenoxyazetidine derivatives represent a high-value "privileged scaffold" in modern medicinal chemistry, primarily utilized as a conformationally constrained bioisostere for flexible alkyl-aryl ether chains.

Historically, the azetidine ring (a 4-membered nitrogen heterocycle) was avoided due to perceived synthetic challenges and ring strain instability. However, the successful development of Siponimod (BAF312) —which utilizes an azetidine core to optimize selectivity against Sphingosine-1-Phosphate (S1P) receptors—validated the scaffold's metabolic stability and drug-like properties.

In the specific case of 3-phenoxyazetidines , the scaffold serves three critical functions in Lead Optimization:

  • Rigidification: It locks the ether oxygen vector, reducing the entropic penalty of binding.

  • Metabolic Hardening: It replaces labile methylene chains (

    
    ) prone to oxidative metabolism (CYP450).
    
  • Lipophilicity Modulation: The azetidine nitrogen (

    
    ) allows for pH-dependent ionization, improving solubility compared to carbocyclic analogs.
    

Historical Evolution: From Flexible Chains to Rigid Cycles

The history of this scaffold is best understood as a progression from "flexible" first-generation drugs to "rigidified" second-generation candidates.

The Catalyst: The S1P Receptor Story

While Siponimod is an azetidine-3-carboxylic acid derivative, its discovery pipeline established the fundamental rules for using azetidines to improve selectivity.

  • Generation 1 (Fingolimod/FTY720): Featured a flexible alkyl chain. While potent, it lacked selectivity, hitting S1P1, S1P3, S1P4, and S1P5. Agonism of S1P3 in the heart caused significant bradycardia (heart rate slowing).

  • Generation 2 (Siponimod): Researchers required a rigid spacer to discriminate between the S1P1 and S1P3 binding pockets. The azetidine ring provided this constraint, orienting the lipophilic tail and polar head group in a specific vector that S1P3 could not accommodate.

Emergence of 3-Phenoxyazetidine (The "Ether" Variant)

Following the validation of the azetidine core, medicinal chemists began applying it to other targets where aryl ethers were key pharmacophores.

  • Oxytocin Antagonists (Pfizer, 2010): A biaryl ether substituent was replaced with a 3-phenoxyazetidine. This modification improved aqueous solubility and pharmacokinetic profiles by introducing the ionizable azetidine nitrogen.

  • GPR52 Agonists (Boehringer Ingelheim/Sosei Heptares, 2023): The most recent and direct application (Patent WO2023041432A1) utilizes 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidines . Here, the 3-phenoxyazetidine is not just a linker but a critical structural motif for activating GPR52, a target for schizophrenia and CNS disorders.

SAR Logic Visualization

The following diagram illustrates the "Rigidification Strategy" driving the adoption of this scaffold.

SAR_Evolution Flexible Flexible Ether Linker (High Entropy Penalty) -O-CH2-CH2-N< Metabolism Metabolic Liability (CYP Oxidation at CH2) Flexible->Metabolism Prone to Rigid 3-Phenoxyazetidine (Conformational Lock) Rigid Vector defined by C3 Flexible->Rigid Medicinal Chemistry Optimization Rigid->Metabolism Resistant to Selectivity Improved Selectivity (e.g., S1P1 vs S1P3) Rigid->Selectivity Enables

Figure 1: The SAR evolution from flexible ether chains to the rigid 3-phenoxyazetidine scaffold, highlighting the gains in selectivity and metabolic stability.

Synthetic Methodologies

Synthesizing 3-phenoxyazetidines requires careful control to prevent ring opening of the strained 4-membered ring. Two primary routes dominate the literature: Mitsunobu Coupling (for complex phenols) and Nucleophilic Aromatic Substitution (


)  (for electron-deficient phenols).
Comparative Analysis of Routes
FeatureRoute A: Mitsunobu CouplingRoute B:

/ Williamson Ether
Starting Material N-Boc-3-hydroxyazetidineN-Boc-3-hydroxyazetidine (activated)
Reagents

, DIAD/DEAD, Phenol
NaH/KOtBu, Ar-F or Ar-OTs
Scope Broad (Electron-rich & poor phenols)Limited (Requires Electron-Deficient Ar)
Inversion Yes (Walden Inversion at C3)Retention (if

on Ar-F)
Key Challenge Removal of phosphine oxide byproductsBase-mediated ring opening/polymerization
Scalability Low to ModerateHigh (Industrial preferred)
Detailed Protocol: Route A (Mitsunobu)

This protocol is preferred for discovery-stage synthesis due to its tolerance of diverse functional groups.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine, Phenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool the mixture to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Look for disappearance of phenol).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Flash Chromatography (Hexane/EtOAc). Note:

    
     is difficult to remove; a precipitation step with cold ether may be required before chromatography.
    
  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) or HCl/Dioxane to yield the free amine 3-phenoxyazetidine salt .

Synthetic Pathway Diagram

Synthesis_Pathway SM N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) SM->Mitsunobu Phenol Substituted Phenol (Ar-OH) Phenol->Mitsunobu Inter N-Boc-3-phenoxyazetidine (Protected Intermediate) Mitsunobu->Inter Inversion of Config Deprot Acidic Deprotection (TFA or HCl) Inter->Deprot Product 3-Phenoxyazetidine (Free Amine / Salt) Deprot->Product

Figure 2: The standard Mitsunobu synthetic pathway for generating diverse 3-phenoxyazetidine libraries.

Biological Applications & Case Studies

Case Study: GPR52 Agonists (CNS Disorders)

Source: Patent WO2023041432A1 (2023)[1]

  • Target: GPR52 (Gs-coupled GPCR), a target for schizophrenia.

  • Role of Scaffold: The 3-phenoxyazetidine moiety acts as a specific "toggle switch" linker. The phenoxy group engages a hydrophobic pocket, while the azetidine nitrogen (often substituted with a heteroaryl pyrrolidine) positions the molecule to stabilize the active receptor conformation.

  • Outcome: High potency (

    
     nM) and favorable brain penetration due to the controlled lipophilicity of the azetidine core.
    
Case Study: Oxytocin Antagonists

Source: Bioorg.[2] Med. Chem. Lett. 2010, 20(2), 516-520.

  • Challenge: Previous biaryl ether leads suffered from poor solubility and rapid clearance.

  • Solution: Replacement of the central phenyl ring with an azetidine ring (creating the 3-phenoxyazetidine motif).

  • Result: The

    
     character of the azetidine ring disrupted the planarity of the molecule (improving solubility) without sacrificing the spatial orientation required for receptor antagonism.
    

References

  • Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 4(3), 333–337. Link

  • Brown, A. D., et al. (2010).[2] "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent." Bioorganic & Medicinal Chemistry Letters, 20(2), 516-520. Link

  • BenchChem. (2025). "A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine." BenchChem Technical Guides. Link

  • Boehringer Ingelheim / Sosei Heptares. (2023). "3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament." World Intellectual Property Organization, WO2023041432A1. Link

  • Datsenko, O., et al. (2025). "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. Link

Sources

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Strained Scaffold

In the vast and ever-expanding universe of chemical motifs available to medicinal chemists, the four-membered, nitrogen-containing azetidine ring has ascended from a position of relative obscurity to that of a "privileged structure."[1] Historically overshadowed by its less-strained five- and six-membered cousins, pyrrolidine and piperidine, the azetidine scaffold was often perceived as a synthetic curiosity, its inherent ring strain suggesting instability.[1][2] However, this very strain, once seen as a liability, is now understood to be a key asset. It imparts a unique three-dimensional geometry and conformational rigidity that allows for precise, vectorially-defined presentations of substituents into biological target space.[1][2][3]

This guide, intended for the practicing drug discovery professional, moves beyond a simple cataloging of azetidine-containing compounds. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why this scaffold has become so powerful. We will explore the nuanced physicochemical properties that drive its utility, delve into robust synthetic strategies that have made its adoption feasible, and examine case studies where its incorporation has decisively improved drug-like properties, ultimately leading to clinical success. This is the story of how a strained ring became a cornerstone of modern medicinal chemistry.[2][4]

Chapter 1: The Azetidine Advantage: Unique Physicochemical Properties

The decision to incorporate an azetidine into a lead molecule is a strategic choice, driven by the scaffold's distinct combination of rigidity, polarity, and three-dimensionality. These features are a direct consequence of its strained four-membered ring structure.[2][5]

Ring Strain and Conformational Rigidity

The azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridine (27.7 kcal/mol) and the flexible, low-strain pyrrolidine (5.4 kcal/mol).[6] This energetic landscape has profound implications.

  • Causality of Choice: While seemingly a disadvantage, this strain is not sufficient to render the ring overly labile under physiological conditions. Instead, it locks the ring into a puckered conformation, severely restricting the rotational freedom of its substituents.[2][7] For a medicinal chemist, this is a powerful tool. In contrast to a flexible alkyl chain that can adopt myriad conformations (only one of which is active), an azetidine substituent is pre-organized in a well-defined spatial orientation. This reduces the entropic penalty upon binding to a biological target, which can lead to a significant enhancement in binding affinity.[3]

  • Self-Validating System: The rigidity of the scaffold means that the observed structure-activity relationship (SAR) is more straightforward to interpret. A change in biological activity upon moving a substituent from, for example, the 2-position to the 3-position can be more confidently attributed to the new spatial vector rather than to an unforeseen conformational change.

A Superior Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, aiming to improve a molecule's properties while retaining its desired biological activity.[8][9] The azetidine ring has proven to be a highly effective bioisostere for a range of common chemical motifs.[1][10]

  • Replacing Acyclic and Larger Cyclic Amines: Azetidine is often used to replace larger, more flexible rings like piperidine or pyrrolidine.[1] This substitution can offer several advantages:

    • Improved Physicochemical Properties: The compact, polar nature of the azetidine ring often leads to increased aqueous solubility and reduced lipophilicity compared to its larger carbocyclic or heterocyclic counterparts.[11] This is a critical consideration for improving the overall "drug-likeness" of a candidate.[12]

    • Metabolic Stability: The strained ring can be less susceptible to certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, which can improve a drug's half-life.[2][5]

    • Novel Exit Vectors: The rigid, non-planar geometry of the azetidine ring provides unique "exit vectors" for substituents, allowing chemists to probe new regions of a protein's binding pocket that may be inaccessible with flatter or more flexible scaffolds.[2]

The diagram below illustrates the concept of using the azetidine scaffold to provide a well-defined exit vector for a substituent (R) from a hypothetical protein binding pocket, contrasting it with the conformational ambiguity of a more flexible linker.

G cluster_0 Protein Binding Pocket cluster_1 Azetidine Scaffold cluster_2 Flexible Linker Pocket Surface Azetidine N C R Exit Vector Exit Vector Azetidine:R->Exit Vector  Defined Vector Flexible N C R Vector 1 Vector 1 Flexible:R->Vector 1  Ambiguous Vector 2 Vector 2 Flexible:R->Vector 2

Caption: Azetidine's rigid geometry provides a defined exit vector.

Chapter 2: The Azetidine Scaffold in Action: Approved Drugs and Clinical Candidates

The theoretical advantages of the azetidine scaffold are validated by its presence in a growing number of FDA-approved drugs and promising clinical candidates across diverse therapeutic areas.[5][13][14]

Case Studies of Marketed Drugs

The incorporation of an azetidine moiety has been instrumental in the success of several marketed therapeutics.[4][5]

Drug NameTherapeutic AreaRole of the Azetidine Scaffold
Baricitinib Rheumatoid ArthritisThe azetidine-sulfonamide group is crucial for selectivity and potency as a JAK1/JAK2 inhibitor.[5][15]
Cobimetinib Oncology (Melanoma)The 3-(azetidin-3-yl)oxy moiety enhances metabolic stability and contributes to the drug's pharmacokinetic profile as a MEK inhibitor.[5][6][7]
Azelnidipine HypertensionThe azetidine-2-carboxylic acid ester provides optimal properties as a calcium channel blocker.[1][7]
Sarolaner Veterinary ParasiticideThe spiro-azetidine core is key to its potent insecticidal and acaricidal activity.[5][15]

Data compiled from multiple sources.[1][5][6][7][15]

Emerging Applications and Clinical Pipeline

Beyond these approved drugs, the azetidine scaffold is being actively explored in numerous ongoing drug discovery programs.[16] Its unique properties are being leveraged to tackle complex biological targets in areas such as central nervous system (CNS) disorders, infectious diseases, and inflammation.[5][13] For instance, azetidine-based compounds have shown promise as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a challenging oncology target.[12]

Chapter 3: Synthetic Accessibility: Building the Azetidine Core

The widespread adoption of the azetidine scaffold in drug discovery has been enabled by significant advances in synthetic organic chemistry.[15][17] While the construction of a strained four-membered ring presents challenges, a variety of robust methods are now available to the medicinal chemist.[6][18]

Common Synthetic Strategies

The primary approaches to synthesizing substituted azetidines can be broadly categorized.

  • Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a γ-amino alcohol or a derivative with a leaving group at the γ-position.[1][19] The choice of protecting groups and cyclization conditions is critical to minimize side reactions.

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes can directly form the azetidine ring, often with good stereocontrol.[6][11]

  • Ring Expansion/Contraction: Methods involving the ring expansion of aziridines or the ring contraction of pyrrolidines provide alternative routes to the azetidine core.[19]

  • Functionalization of the Pre-formed Ring: Direct C-H functionalization or manipulation of existing functional groups on the azetidine ring allows for late-stage diversification, which is highly valuable in lead optimization.[6]

The following diagram provides a high-level overview of these synthetic approaches.

G A Acyclic Precursors (e.g., γ-amino alcohols) E Azetidine Core A->E Intramolecular Cyclization B Imines + Alkenes B->E [2+2] Cycloaddition C Aziridines C->E Ring Expansion D Pyrrolidines D->E Ring Contraction F Functionalized Azetidines E->F Late-Stage Functionalization

Caption: Key synthetic pathways to the azetidine scaffold.

Example Protocol: Synthesis of N-Boc-3-aminoazetidine

This protocol describes a common method for preparing a versatile azetidine building block via intramolecular cyclization.

Expert Insight: This two-step procedure begins with the activation of the primary alcohol as a tosylate, transforming it into an excellent leaving group. The subsequent cyclization is base-mediated. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical here. It efficiently deprotonates the Boc-protected amine to form the nucleophilic amide anion, which then displaces the tosylate in an intramolecular SN2 reaction. Using a nucleophilic base could lead to competitive intermolecular reactions.

Step 1: Tosylation of N-Boc-3-amino-1-propanol

  • Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the tosylated intermediate.

Step 2: Intramolecular Cyclization to N-Boc-azetidine

  • Dissolve the tosylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-azetidine can often be used without further purification, or it can be purified by chromatography if necessary.

Chapter 4: Future Outlook and Conclusion

The azetidine scaffold has firmly established itself as a privileged structure in drug discovery.[1][5] Its unique blend of conformational rigidity, favorable physicochemical properties, and synthetic accessibility makes it an invaluable tool for the modern medicinal chemist.[2][13] As synthetic methodologies continue to advance, enabling even more precise control over substitution and stereochemistry, the application of azetidines is set to expand further.[6][15] We can anticipate seeing this versatile scaffold play a crucial role in the development of next-generation therapeutics, from small molecule inhibitors and PROTACs to complex chemical probes. For drug development professionals, a deep understanding of the principles and applications outlined in this guide is not just beneficial—it is essential for innovation at the forefront of pharmaceutical science.[4]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). National Library of Medicine. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved from [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Retrieved from [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Retrieved from [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Retrieved from [Link]

  • Relevance and chemistry of azetidines and ABBs a, Relevance of the... ResearchGate. Retrieved from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC. Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Azetidine‐bearing drugs under advanced stage of clinical studies. ResearchGate. Retrieved from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • Azetidine. Wikipedia. Retrieved from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, June 8). ACS Publications. Retrieved from [Link]

  • Azetidine | C3H7N. PubChem - NIH. Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

Sources

Methodological & Application

Analytical methods for characterization of "3-(2-Methoxy-4-methylphenoxy)azetidine"

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis Validation to Purity Profiling

Introduction & Chemical Context

3-(2-Methoxy-4-methylphenoxy)azetidine (CAS: 1219948-84-1) is a critical building block in modern medicinal chemistry, particularly for the development of GPCR ligands and ion channel modulators. The azetidine ring serves as a constrained, lower-basicity surrogate for pyrrolidine or piperidine, often improving the metabolic stability and pharmacokinetic profile of drug candidates.

However, the analysis of this molecule presents specific challenges:

  • Basicity: The secondary amine of the azetidine ring (

    
    ) interacts strongly with residual silanols on HPLC columns, leading to peak tailing.
    
  • Chromophore Specificity: The 2-methoxy-4-methylphenoxy moiety (derived from creosol) offers a specific UV signature distinct from simple phenyl rings.

  • Ring Strain: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening degradation under harsh acidic or nucleophilic conditions.

This guide details a validated analytical workflow to ensure the identity, purity, and stability of this compound.

Physicochemical Profiling

Before instrumental analysis, understanding the physical properties is essential for method design.

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula

Monoisotopic Mass: 193.11 Da
Molecular Weight 193.24 g/mol

in ESI(+)
LogP ~1.8 - 2.1Moderately lipophilic; suitable for Reverse Phase LC.
pKa (Basic N) ~9.8Requires High pH mobile phase or Ion-Pairing for sharp peaks.
UV Max ~276 nm, ~220 nm276 nm is preferred for selectivity (Phenolic ether).
Solubility DMSO, MeOH, DCMAvoid water for stock solution preparation.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific entity, distinguishing between bulk purity (HPLC-UV) and structural confirmation (NMR/MS).

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & Impurities Sample Crude 3-(2-Methoxy-4-methylphenoxy)azetidine Solubility Solubility Check (DMSO/MeOH) Sample->Solubility GCMS GC-MS (Residual Solvents) Sample->GCMS NMR 1H / 13C NMR (d6-DMSO) Solubility->NMR HRMS HRMS (ESI+) [M+H] = 194.12 Solubility->HRMS HPLC UHPLC-UV (pH 10) Purity Profiling Solubility->HPLC Report Final CoA Generation NMR->Report Conforms HRMS->Report Mass Match HPLC->Report >98% Area GCMS->Report <5000ppm Solvents

Caption: Integrated analytical workflow for the characterization of azetidine-based building blocks.

Method 1: High-pH UHPLC-UV/MS Protocol (Purity & ID)

Rationale: Standard acidic mobile phases (Formic acid/TFA) often cause peak tailing for secondary amines like azetidines due to silanol interaction. We utilize a High pH (pH 10) method using an ammonia-stable column. This keeps the amine deprotonated (neutral), improving peak shape and retention.

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: DAD (Diode Array) + Single Quad MS (ESI+).

Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH C18 XP,

,

(or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with

)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0

Detection UV at 276 nm (Reference 360 nm); MS Scan 100-500 Da
Gradient Table[1]
Time (min)%A (Buffer)%B (ACN)Event
0.00955Equilibration
1.00955Hold
8.00595Linear Gradient
10.00595Wash
10.10955Re-equilibration
13.00955End
Critical Impurity Markers

When analyzing this compound, watch for these specific process impurities:

  • 2-Methoxy-4-methylphenol (Creosol): The nucleophilic starting material. Less polar, elutes later than the product.

  • N-Boc-3-(2-methoxy-4-methylphenoxy)azetidine: Intermediate from synthesis. Elutes significantly later due to the lipophilic Boc group. Mass:

    
    .
    

Method 2: 1H-NMR Structural Elucidation

Rationale: NMR is the primary method for confirming the ether linkage and the integrity of the strained azetidine ring.

Sample Preparation[2][3]
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent potential reaction of the amine with trace acid in chloroform).
  • Concentration: ~10 mg in 0.6 mL.

Spectral Assignment (DMSO- , 400 MHz)
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 6.80 - 6.95Multiplet3H1,2,4-substituted benzene ring pattern.
O-CH- (Azetidine) 4.85Quintet/Multiplet1HDeshielded by oxygen; characteristic C3 proton.
N-CH2- (Azetidine) 3.50 - 3.80Multiplet4HDiastereotopic protons of the ring; complex splitting.
-OCH3 3.75Singlet3HMethoxy group on phenyl ring.
-CH3 2.24Singlet3HMethyl group on phenyl ring.
-NH ~2.0 - 3.0Broad Singlet1HExchangeable; shift varies with concentration/water.

Diagnostic Check: If the azetidine ring has opened (degraded), the multiplet at 4.85 ppm and the distinct 3.5-3.8 ppm region will collapse into a simpler aliphatic chain pattern (e.g., -OCH2-CH(NH2)-CH2-).

Method 3: GC-MS for Residual Solvents & Volatiles

Rationale: As a building block, the material may contain residual solvents (DCM, DMF) or unreacted phenol.

  • Column: DB-5ms or HP-5ms (

    
    ).
    
  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: Split 20:1, 250°C.

  • Oven: 50°C (2 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Derivatization (Optional): If peak tailing is observed for the amine, derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to form the N-TMS derivative.

Troubleshooting & Stability Notes

Logic for Handling "Ghost Peaks"

If you observe a peak at


 or 

in LC-MS using methanol, it may be a formaldehyde adduct formed in the source. Always verify with an alternative solvent (Acetonitrile).
Stability of the Azetidine Ring

Azetidines are kinetically stable but thermodynamically strained.

  • Storage: Store at -20°C under Argon.

  • Solution Stability: Stable in DMSO/MeOH for 24 hours. Avoid leaving in acidic aqueous solution (pH < 2) for extended periods (>48h) to prevent hydrolysis.

StabilityLogic Condition Condition Check Acid Acidic (pH < 3) Condition->Acid Neutral Neutral/Basic (pH 7-10) Condition->Neutral Result1 Risk of Ring Opening (Hydrolysis) Acid->Result1 Result2 Stable (Preferred for Analysis) Neutral->Result2

Caption: Stability decision tree for mobile phase selection and sample storage.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Retrieved from [Link][1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] J. Org.[3] Chem. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for 3-(2-Methoxy-4-methylphenoxy)azetidine. Retrieved from [Link] (General reference for class properties).

Sources

Application Notes and Protocols: In Vitro Profiling of 3-(2-Methoxy-4-methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the in vitro characterization of the novel chemical entity, 3-(2-Methoxy-4-methylphenoxy)azetidine. Recognizing the nascent state of research on this specific molecule, this guide presents a strategic, multi-tiered approach to elucidate its pharmacological profile. We will begin with fundamental physicochemical characterization, progress to primary screening against logical biological targets informed by the azetidine scaffold's known activities, and culminate in detailed protocols for secondary and functional assays to confirm and elaborate on initial findings. This document is designed to be a practical and scientifically rigorous resource for researchers initiating the investigation of this and similar novel compounds.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is an increasingly important structural motif in medicinal chemistry.[1][2][3][4] Its strained ring system imparts a unique three-dimensional geometry and conformational rigidity that can enhance binding affinity and selectivity for biological targets.[3][4] Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[2][5][6][7]

Notably, derivatives of 3-aryloxyazetidine have been explored as ligands for monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[8] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various psychiatric and neurological disorders.[9][10] Given the structural similarity of 3-(2-Methoxy-4-methylphenoxy)azetidine to these bioactive molecules, a primary focus of this guide will be on assays to determine its activity at these transporters. Additionally, we will explore its potential as a monoamine oxidase (MAO) inhibitor, another important class of enzymes in neurotransmitter metabolism.[11][12]

Physicochemical Characterization: The Foundation of Biological Assays

Before commencing biological assays, a thorough understanding of the compound's physicochemical properties is paramount for designing robust and reproducible experiments.

Solubility Determination

Aqueous solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for oral bioavailability.

Protocol: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(2-Methoxy-4-methylphenoxy)azetidine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed indicates the limit of aqueous solubility.

Lipophilicity (LogP/LogD) Assessment

Lipophilicity is a key determinant of a compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Protocol: Shake-Flask Method for LogD7.4 Determination

  • Solution Preparation: Prepare a solution of 3-(2-Methoxy-4-methylphenoxy)azetidine in PBS (pH 7.4) at a known concentration (e.g., 100 µM).

  • Partitioning: In a separation funnel, combine equal volumes of the aqueous solution and n-octanol.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully collect both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: Calculate the distribution coefficient (LogD) at pH 7.4 using the formula: LogD = log([Compound]octanol / [Compound]aqueous).

Chemical Stability

Assessing the stability of the compound in assay buffers and under various storage conditions is crucial to ensure the integrity of the experimental results.[13]

Protocol: HPLC-Based Stability Assessment

  • Incubation: Incubate a known concentration of 3-(2-Methoxy-4-methylphenoxy)azetidine in the relevant assay buffer (e.g., PBS, Krebs-HEPES buffer) at the experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining over time to determine its stability profile.

Primary Screening: Identifying Biological Targets

The initial screening phase aims to identify the primary biological targets of 3-(2-Methoxy-4-methylphenoxy)azetidine from a panel of logically selected proteins.

Monoamine Transporter Inhibition Assays

Given the structural alerts from related compounds, the initial focus will be on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Both radioligand binding and neurotransmitter uptake assays are valuable tools for this purpose.[14][15][16]

Workflow for Monoamine Transporter Screening

A Compound: 3-(2-Methoxy-4-methylphenoxy)azetidine B Primary Screening: Radioligand Binding Assays A->B Initial Target Identification C Secondary Screening: Neurotransmitter Uptake Inhibition Assays B->C Functional Confirmation D Data Analysis: Determine Ki and IC50 values C->D Quantify Potency E Hit Confirmation & Selectivity Profiling D->E Validate & Characterize

Caption: Workflow for monoamine transporter screening.

Protocol: Radioligand Binding Competition Assay [17][18][19][20]

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its binding site on the transporter.

  • Cell Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).

    • A range of concentrations of 3-(2-Methoxy-4-methylphenoxy)azetidine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ParameterDATNETSERT
Cell Line HEK293-hDATHEK293-hNETHEK293-hSERT
Radioligand [³H]-WIN 35,428[³H]-Nisoxetine[³H]-Citalopram
Non-specific 10 µM Cocaine10 µM Desipramine10 µM Fluoxetine
Incubation 60 min at RT90 min at RT60 min at RT

Protocol: Neurotransmitter Uptake Inhibition Assay [10][21][22][23][24][25]

This functional assay measures the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells.

  • Cell Plating: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and allow them to adhere overnight.[9][23]

  • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB) and pre-incubate with a range of concentrations of 3-(2-Methoxy-4-methylphenoxy)azetidine for 10-20 minutes at 37°C.[9][22]

  • Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) and incubate for a short period (1-15 minutes) at 37°C.[10][16][22]

  • Uptake Termination: Rapidly wash the cells with ice-cold KHB to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of neurotransmitter uptake against the concentration of the test compound.

ParameterDATNETSERT
Cell Line HEK293-hDATHEK293-hNETHEK293-hSERT
Substrate [³H]-Dopamine[³H]-Norepinephrine[³H]-Serotonin
Incubation Time 5-10 min10-15 min10-15 min
Positive Control GBR 12909DesipramineFluoxetine

A non-radioactive, fluorescence-based alternative is also available, which utilizes a fluorescent substrate that mimics biogenic amines.[21][23][24][25][26] This method offers the advantage of a homogeneous, no-wash format suitable for high-throughput screening.[24][25]

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamines.[12] Inhibition of MAO-A or MAO-B can lead to increased levels of neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[12][27]

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay [28][29]

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

  • Enzyme Source: Use recombinant human MAO-A or MAO-B.

  • Reaction Mixture: In a black 96-well plate, combine:

    • MAO-A or MAO-B enzyme in assay buffer.

    • A range of concentrations of 3-(2-Methoxy-4-methylphenoxy)azetidine.

    • A suitable substrate (e.g., p-tyramine).

    • A detection reagent containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percent inhibition of MAO activity and determine the IC₅₀ value for each isoform.

ParameterMAO-AMAO-B
Enzyme Recombinant human MAO-ARecombinant human MAO-B
Substrate p-Tyraminep-Tyramine
Positive Control ClorgylinePargyline

Secondary and Functional Assays: Hit Validation and Mechanism of Action

If 3-(2-Methoxy-4-methylphenoxy)azetidine demonstrates significant activity in the primary screens, further assays are necessary to confirm its mechanism of action and selectivity.

Efflux Assays

For compounds that inhibit monoamine transporter uptake, it is important to distinguish between reuptake inhibitors and substrate-releasers.

Protocol: Neurotransmitter Efflux Assay [14][15]

  • Cell Loading: Plate HEK293 cells expressing the transporter of interest and load them with the corresponding radiolabeled neurotransmitter by incubating for 30-60 minutes at 37°C.

  • Washing: Wash the cells extensively with buffer to remove extracellular radiolabel.

  • Compound Treatment: Add a range of concentrations of 3-(2-Methoxy-4-methylphenoxy)azetidine to the cells.

  • Efflux Measurement: At various time points, collect the extracellular buffer and measure the amount of radioactivity released from the cells.

  • Data Analysis: Determine the EC₅₀ value for neurotransmitter release. A potent EC₅₀ value suggests the compound acts as a substrate-releaser.

Signaling Pathway for Monoamine Transporter Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (Neurotransmitter Storage) NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Vesicle Recycling NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Inhibitor Reuptake Inhibitor (e.g., Test Compound) Inhibitor->Transporter Blocks

Caption: Monoamine transporter signaling pathway.

Conclusion

The systematic in vitro profiling of 3-(2-Methoxy-4-methylphenoxy)azetidine, as outlined in these application notes, provides a robust framework for elucidating its pharmacological properties. By progressing from fundamental physicochemical characterization to targeted primary and secondary assays, researchers can efficiently identify and validate its biological targets and mechanism of action. This structured approach not only ensures data integrity but also accelerates the drug discovery process for this and other novel chemical entities.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Drexel University College of Medicine. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Curr Protoc Pharmacol. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. [Link]

  • Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 55-62. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • De Kloe, G. E., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Assay Genie. (n.d.). Human NET(Norepinephrine Transporter) ELISA Kit. Assay Genie. [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • BindingDB. (n.d.). Radioligand Binding Assay. BindingDB. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 63-73. [Link]

  • Głowacka, I. E., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(11), 3383. [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

  • Kumar, A., & Sharma, G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidine. PubChem. [Link]

  • Taylor & Francis. (n.d.). Azetidine – Knowledge and References. Taylor & Francis. [Link]

  • Al-Grawi, A. A. M., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2), 110-117. [Link]

  • Thieme. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Thieme. [Link]

Sources

The Strategic Utility of 3-(2-Methoxy-4-methylphenoxy)azetidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of properties that are highly advantageous for the design of novel therapeutics. Its inherent ring strain and conformational rigidity provide a level of three-dimensionality that can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the introduction of the azetidine motif can enhance critical pharmacokinetic properties such as aqueous solubility and metabolic stability, making it an attractive component in the development of new drug candidates.[3] This guide provides a detailed exploration of the synthesis and application of a key azetidine intermediate, 3-(2-Methoxy-4-methylphenoxy)azetidine , for researchers, scientists, and professionals in drug development.

Synthesis of 3-(2-Methoxy-4-methylphenoxy)azetidine: A Detailed Protocol

The synthesis of 3-(2-methoxy-4-methylphenoxy)azetidine can be efficiently achieved through a two-step process commencing from commercially available 3-hydroxyazetidine hydrochloride. The synthetic strategy involves the protection of the azetidine nitrogen, followed by a Williamson ether synthesis to introduce the desired aryloxy moiety, and concluding with the deprotection of the nitrogen to yield the target intermediate.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

To prevent unwanted side reactions at the nitrogen atom during the subsequent etherification, it is crucial to first protect the secondary amine of 3-hydroxyazetidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[4]

Protocol:

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in 1,4-dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis

The core transformation to generate the target intermediate is the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6] In this case, the alkoxide is generated in situ from N-Boc-3-hydroxyazetidine and a strong base, which then undergoes a nucleophilic substitution reaction with a suitable aryl halide or, more commonly, reacts with a phenol under Mitsunobu conditions. For this protocol, we will focus on the reaction with 2-methoxy-4-methylphenol.

Protocol:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 2-methoxy-4-methylphenol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield N-Boc-3-(2-methoxy-4-methylphenoxy)azetidine.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to furnish the free secondary amine of the target intermediate, making it available for subsequent synthetic transformations. This is typically achieved under acidic conditions.[7][8]

Protocol:

  • Dissolve N-Boc-3-(2-methoxy-4-methylphenoxy)azetidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 3-(2-methoxy-4-methylphenoxy)azetidine hydrochloride.

  • For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Synthetic Workflow Diagram:

Synthesis_Workflow A 3-Hydroxyazetidine HCl B N-Boc-3-hydroxyazetidine A->B (Boc)2O, NaHCO3 C N-Boc-3-(2-methoxy-4-methylphenoxy)azetidine B->C 2-Methoxy-4-methylphenol, PPh3, DIAD D 3-(2-Methoxy-4-methylphenoxy)azetidine C->D 4M HCl in Dioxane or TFA/DCM

Caption: Synthetic route to 3-(2-Methoxy-4-methylphenoxy)azetidine.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The 3-aryloxyazetidine motif is a common feature in a variety of biologically active molecules, particularly in the realm of kinase inhibitors.[9][10] The azetidine ring acts as a versatile scaffold, and the aryloxy substituent can be tailored to interact with specific residues in the kinase active site, thereby influencing potency and selectivity. The secondary amine of 3-(2-methoxy-4-methylphenoxy)azetidine serves as a key handle for introducing the core heterocyclic systems characteristic of many kinase inhibitors.

Illustrative Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol outlines the use of 3-(2-methoxy-4-methylphenoxy)azetidine as a key intermediate in the synthesis of a generic pyrimidine-based kinase inhibitor scaffold. This transformation involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for the construction of such compounds.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(2-methoxy-4-methylphenoxy)azetidine (1.0 eq) in a suitable solvent such as n-butanol or dimethyl sulfoxide (DMSO), add a substituted 2-chloro- or 2-fluoropyrimidine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The optimal temperature will depend on the reactivity of the specific pyrimidine substrate.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired pyrimidine-azetidine conjugate.

Reaction Scheme Visualization:

Application_Workflow Intermediate 3-(2-Methoxy-4-methylphenoxy)azetidine Product Pyrimidine-Azetidine Conjugate (Kinase Inhibitor Scaffold) Intermediate->Product SNAr Reaction (DIPEA, n-BuOH, Heat) Reagent Substituted 2-Halopyrimidine Reagent->Product

Caption: Application of the intermediate in kinase inhibitor synthesis.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepTypical Yield (%)
N-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.21N-Boc Protection85-95
N-Boc-3-(2-methoxy-4-methylphenoxy)azetidineC₁₆H₂₃NO₄293.36Williamson Ether Synthesis60-80
3-(2-Methoxy-4-methylphenoxy)azetidineC₁₁H₁₅NO₂193.24N-Boc Deprotection>90
Pyrimidine-Azetidine ConjugateVariableVariableSNAr Reaction50-75

Conclusion and Future Outlook

3-(2-Methoxy-4-methylphenoxy)azetidine is a valuable and versatile intermediate in organic synthesis, particularly for the construction of novel drug candidates. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility in the preparation of kinase inhibitor scaffolds. The unique structural and physicochemical properties imparted by the 3-aryloxyazetidine motif will continue to make it a highly sought-after building block in the ongoing quest for new and improved therapeutics.

References

  • Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2012). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved February 14, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2020). LJMU Research Online. Retrieved February 14, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved February 14, 2026, from [Link]

  • Deprotection of different N-Boc-compounds. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Williamson ether synthesis. (2023). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-methoxy-2-azetidinones. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. (2012). PubMed. Retrieved February 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of California, Los Angeles. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved February 14, 2026, from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.
  • Synthesis of 3-Arylidene and 3-Arylimine Oxindole Derivatives and Evaluation of Their Src Kinase Inhibitory and Antiproliferative Activities. (2015). Hilaris Publisher. Retrieved February 14, 2026, from [Link]

  • 3-Hydroxyazetidine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. (2014). Green Chemistry. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, broad-spectrum antiproliferative activity, and kinase inhibitory effect of triarylpyrazole derivatives possessing arylamides or arylureas moieties. (2016). PubMed. Retrieved February 14, 2026, from [Link]

  • Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. (2008). PubMed. Retrieved February 14, 2026, from [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (2022). RSC Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. (2024). RSC Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 3-(2-Methoxy-4-methylphenoxy)azetidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of the novel scaffold, 3-(2-methoxy-4-methylphenoxy)azetidine, to facilitate structure-activity relationship (SAR) studies. Azetidine-based ring systems are privileged structures in medicinal chemistry, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] This document details robust, step-by-step protocols for the targeted modification of the scaffold at three key points: the azetidine nitrogen, the aromatic ring, and via bioisosteric replacement of key functional groups. The rationale behind each derivatization strategy is discussed from a medicinal chemistry perspective, aiming to empower researchers to systematically probe the chemical space around this core, ultimately leading to the identification of optimized lead compounds.

Introduction and Scaffold Analysis

The 3-phenoxyazetidine motif is an attractive starting point for drug discovery programs. The azetidine ring introduces a three-dimensional character that can improve solubility and escape the flatland of traditional aromatic-heavy compounds, a common pitfall in drug development.[3] The core scaffold, 3-(2-Methoxy-4-methylphenoxy)azetidine , offers several vectors for chemical modification, each with the potential to modulate biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Our strategic approach focuses on three primary regions of the molecule:

  • Vector 1: The Azetidine Nitrogen (N-H): As a secondary amine, this position is the most accessible functional handle for rapid library generation. Modifications here can probe interactions with solvent, explore specific pockets in a target binding site, and significantly alter the molecule's overall polarity and basicity.

  • Vector 2: The Aromatic Ring: The phenyl ring provides a platform for probing key interactions like π-stacking and hydrogen bonding.[4][5] Modifications to its electronic properties or substitution pattern can influence binding affinity and metabolic stability.

  • Vector 3: Key Substituents (Methoxy & Methyl): The methoxy and methyl groups are not merely passive substituents. The methoxy group can act as a hydrogen bond acceptor and influence conformation, though it can also be a site of metabolic liability (O-demethylation).[6] The methyl group can be explored for hydrophobic interactions. Bioisosteric replacement of these groups is a key strategy for optimizing properties.[7][8]

Derivatization of the Azetidine Nitrogen (Vector 1)

The secondary amine of the azetidine ring is the primary point for rapid diversification. The following protocols are foundational for building an initial library of analogs.

N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is one of the most reliable and versatile methods for forming C-N bonds, particularly for generating secondary and tertiary amines while avoiding the over-alkylation common with alkyl halides.[9] This one-pot procedure allows for the introduction of a vast array of substituents (alkyl, cycloalkyl, heteroaryl) from commercially available aldehydes and ketones. The choice of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. It is less toxic than alternatives like sodium cyanoborohydride and is highly effective because the reduction of the intermediate iminium ion is much faster than the reduction of the starting carbonyl compound.[10][11][12] This selectivity tolerates a wide range of functional groups.[12]

Experimental Protocol:

  • Setup: To a 20 mL scintillation vial, add 3-(2-methoxy-4-methylphenoxy)azetidine (1.0 mmol, 1.0 eq), the desired aldehyde or ketone (1.1 mmol, 1.1 eq), and 1,2-dichloroethane (DCE, 10 mL).

  • Imine/Iminium Formation: Add acetic acid (1.0 mmol, 1.0 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 20 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction: Cap the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-substituted product.

Data Presentation: Representative N-Alkylation Derivatives

EntryAldehyde/KetoneR-GroupYield (%)Purity (LC-MS)
1CyclopentanoneCyclopentyl85>98%
24-Pyridinecarboxaldehyde4-Pyridylmethyl78>99%
3IsobutyraldehydeIsobutyl91>98%
4AcetoneIsopropyl82>97%
N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The formation of an N-aryl bond significantly increases molecular rigidity and can introduce beneficial interactions with aromatic residues in a protein binding site. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[13] The choice of ligand is crucial for reaction efficiency; sterically hindered phosphine ligands like RuPhos or CPhos are often effective for coupling secondary amines.[14][15]

Experimental Protocol:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq).

  • Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add 3-(2-methoxy-4-methylphenoxy)azetidine (1.0 mmol, 1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.2 mmol, 1.2 eq), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the N-aryl azetidine product.

Modification of the Aromatic Ring (Vector 2)

Modifying the aromatic ring typically requires de novo synthesis of the phenoxy-azetidine core with a pre-functionalized phenol. This approach provides precise control over the substitution pattern, which is critical for fine-tuning electronic and steric properties to enhance target engagement or block metabolic pathways.[5]

Workflow for Aromatic Ring Analogs

SAR_Aromatic_Ring Core Core Assay Assay Core->Assay Deprotection & Purification

Scientific Rationale: Introducing electron-withdrawing groups (e.g., F, Cl) or electron-donating groups can alter the pKa of the phenol, affecting the ether linkage stability and the electronic character of the ring system.[6] Halogen atoms can participate in halogen bonding, a valuable interaction in drug design. Moving the position of the methyl group or replacing it can probe specific hydrophobic pockets.

Bioisosteric Replacement Strategies (Vector 3)

Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's overall profile.[7][16]

Methoxy Group Replacement

Rationale: The methoxy group is a versatile substituent, but it is a known site of metabolic O-demethylation, which can lead to rapid clearance.[6] Replacing it with a more stable isostere can significantly improve pharmacokinetic properties.

Table of Potential Methoxy Bioisosteres

BioisostereRationalePotential Advantage
-CHF₂ DifluoromethylMore metabolically stable, maintains H-bond acceptor capability.
-NHCHO FormamideMimics H-bond acceptor properties.
-Cl ChloroSimilar size, alters electronics, can form halogen bonds.[17][18]
-CH₂OH HydroxymethylIntroduces H-bond donor/acceptor capability, increases polarity.
Methyl Group Replacement

Rationale: While often considered a simple hydrophobic filler, the "magic methyl" effect—where adding a methyl group unexpectedly boosts potency—is well-documented.[8][18] Conversely, replacing it can also be beneficial. A cyclopropyl group, for instance, can serve as a bioisostere for a methyl or ethyl group, but it introduces conformational rigidity and can have different metabolic outcomes.[4][19]

SAR Derivatization Strategy Overview

SAR_Strategy cluster_N Vector 1: N-Functionalization cluster_Aryl Vector 2: Aromatic Ring cluster_Bio Vector 3: Bioisosteres Core Core Scaffold 3-(2-Methoxy-4-methylphenoxy)azetidine ReductiveAmination Reductive Amination (Alkyls, Cycloalkyls) Core->ReductiveAmination Probes size/ polarity Buchwald Buchwald-Hartwig (Aryls, Heteroaryls) Core->Buchwald Probes rigidity/ π-stacking Acylation Acylation/Sulfonylation (Amides, Sulfonamides) Core->Acylation Modulates basicity EWG Add EWGs (e.g., -F, -Cl) Core->EWG Tunes electronics Positional Positional Isomers (e.g., 3-methyl) Core->Positional Probes pocket shape Methoxy Replace -OCH3 (e.g., with -CHF2) Core->Methoxy Improves PK Methyl Replace -CH3 (e.g., with Cyclopropyl) Core->Methyl Explores hydrophobic interactions EDG Add EDGs (e.g., -NH2)

Analytical Characterization

All synthesized derivatives must be rigorously characterized to confirm their structure and purity before biological evaluation. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95%.

Conclusion

The 3-(2-methoxy-4-methylphenoxy)azetidine scaffold represents a promising starting point for medicinal chemistry campaigns. The protocols and strategies outlined in this document provide a logical and robust framework for systematically exploring the SAR of this compound class. By focusing on the key derivatization vectors—the azetidine nitrogen, the aromatic ring, and bioisosteric replacements—researchers can efficiently generate diverse libraries of analogs to identify compounds with optimized potency, selectivity, and drug-like properties.

References

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available at: [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Myers Chem 115. Available at: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Heteroaromatic swapping in aromatic ketones - PMC - NIH. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. Available at: [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. Available at: [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che - JOCPR. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis Online. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. Available at: [Link]

  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - Frontiers. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. Available at: [Link]

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. - Semantic Scholar. Available at: [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for "3-(2-Methoxy-4-methylphenoxy)azetidine" experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving "3-(2-Methoxy-4-methylphenoxy)azetidine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions. The information herein is structured to address specific issues you may encounter during the synthesis, purification, and handling of this compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experiments.

I. Synthesis of N-Boc-3-(2-Methoxy-4-methylphenoxy)azetidine

The most common synthetic route to 3-aryloxyazetidines involves the nucleophilic substitution of a suitable N-protected 3-hydroxyazetidine derivative or a Williamson ether synthesis. A typical approach is the reaction of N-Boc-3-hydroxyazetidine with 2-methoxy-4-methylphenol.

Question 1: My Williamson ether synthesis reaction to form N-Boc-3-(2-Methoxy-4-methylphenoxy)azetidine is showing low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis are frequently due to incomplete deprotonation of the phenol, suboptimal reaction conditions, or competing side reactions. Let's break down the troubleshooting process:

  • Incomplete Deprotonation of 2-Methoxy-4-methylphenol: The phenoxide is the active nucleophile. If the base used is not strong enough to fully deprotonate the phenol (pKa ~10-11), the reaction will be slow or incomplete.

    • Solution: Switch to a stronger base like sodium hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions. Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the azetidine electrophile.[1][2]

  • Poor Leaving Group on the Azetidine: While using N-Boc-3-hydroxyazetidine directly is not feasible, it is often converted in situ to a better leaving group. If this activation is inefficient, the reaction will suffer.

    • Solution: Instead of relying on in-situ activation, pre-convert the N-Boc-3-hydroxyazetidine to a more reactive electrophile like N-Boc-3-iodoazetidine or N-Boc-3-azetidinyl tosylate. Tosylates and mesylates are excellent leaving groups for SN2 reactions.[3]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive phenoxide anion to participate in the nucleophilic attack.[2]

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions.

    • Solution: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat it to 40-60 °C. Avoid excessively high temperatures which can lead to decomposition or elimination side products.[2]

Question 2: I am observing an unexpected byproduct in my Williamson ether synthesis. What could it be?

Answer: The most likely byproduct is from a competing E2 elimination reaction, especially if you are using a secondary leaving group on the azetidine and a sterically hindered base. However, given the structure, this is less likely. A more plausible issue could be undesired reactivity of your starting materials or product.

  • Self-Condensation of Starting Materials: While unlikely for the phenol, the activated azetidine could potentially react with itself under certain conditions.

  • Decomposition: Azetidines can be sensitive to harsh conditions. Prolonged reaction times at high temperatures could lead to decomposition.

Troubleshooting Workflow for Williamson Ether Synthesis

start Low Yield in Williamson Ether Synthesis check_base Is the phenol fully deprotonated? start->check_base check_lg Is the azetidine leaving group reactive enough? start->check_lg check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature optimized? start->check_temp solution_base Use a stronger base (e.g., NaH). Ensure anhydrous conditions. check_base->solution_base If no solution_lg Use a pre-formed tosylate or iodide. (e.g., N-Boc-3-iodoazetidine) check_lg->solution_lg If no solution_solvent Use a polar aprotic solvent. (DMF, DMSO, Acetonitrile) check_solvent->solution_solvent If no solution_temp Start at RT, then gently heat (40-60 °C). Monitor by TLC/LC-MS. check_temp->solution_temp If not

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

II. Deprotection of N-Boc-3-(2-Methoxy-4-methylphenoxy)azetidine

The tert-butoxycarbonyl (Boc) group is a standard protecting group for the azetidine nitrogen, typically removed under acidic conditions.

Question 3: My N-Boc deprotection with TFA is incomplete. How can I drive the reaction to completion?

Answer: Incomplete N-Boc deprotection is a common issue. Several factors could be at play:

  • Insufficient Acid: The basic nitrogen of the azetidine will consume one equivalent of acid. Ensure you are using a sufficient excess of trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    • Solution: Increase the equivalents of acid. For a complete and rapid reaction, using TFA as the solvent or a high concentration (e.g., 50% TFA in DCM) is often effective.[4]

  • Reaction Time and Temperature: Some substrates are more stubborn.

    • Solution: Increase the reaction time and monitor by TLC or LC-MS. If the reaction is still sluggish at room temperature, gentle warming to 40-50 °C can be beneficial, but be mindful of potential side reactions.[4]

  • Scavengers: The tert-butyl cation formed during deprotection can sometimes re-alkylate the product or other nucleophilic sites.

    • Solution: While less common for this specific substrate, if you suspect side reactions, adding a scavenger like triethylsilane or anisole can be helpful.

Question 4: I am concerned about the stability of the azetidine ring and the aryl ether linkage during acidic N-Boc deprotection. Are these concerns valid and what are the alternatives?

Answer: Yes, these are valid concerns. The strained four-membered azetidine ring can be susceptible to acid-mediated ring-opening.[5][6][7] Additionally, aryl ethers can be cleaved by strong acids, although this typically requires harsh conditions (e.g., strong acid and heat).[8][9][10]

  • Azetidine Ring Opening: Under strongly acidic conditions, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack, potentially by the counter-ion of the acid, leading to ring-opened byproducts.[5]

  • Aryl Ether Cleavage: The ether oxygen can also be protonated, which is the first step in ether cleavage. While the aryl C-O bond is generally stable, the alkyl C-O bond could be cleaved under forcing conditions.[8][9]

Alternative, Milder Deprotection Methods:

MethodReagentsConditionsRationale
HCl in Dioxane/Methanol 4M HCl in dioxane or freshly prepared HCl in methanol0 °C to RTOften provides a cleaner reaction than TFA and is easily removed in vacuo.[11]
Oxalyl Chloride in Methanol Oxalyl chloride (3 equiv.) in MethanolRTA very mild method that can be effective when other acid-labile groups are present.[12]
Thermal Deprotection High-boiling solvent (e.g., Toluene, DMF)>100 °CCan be performed in the absence of acid, but the high temperatures may not be suitable for all substrates.[13]

Logical Flow for N-Boc Deprotection

start N-Boc Deprotection standard_conditions Standard Conditions: TFA in DCM (20-50%) 0 °C to RT start->standard_conditions monitor Monitor by TLC/LC-MS standard_conditions->monitor complete Reaction Complete? Work-up monitor->complete incomplete Incomplete Reaction complete->incomplete No side_products Side Products Observed? complete->side_products Yes increase_acid Increase acid concentration or reaction time/temp incomplete->increase_acid milder_conditions Switch to Milder Conditions: - HCl in Dioxane/MeOH - Oxalyl Chloride/MeOH side_products->milder_conditions increase_acid->monitor milder_conditions->monitor

Caption: Decision process for N-Boc deprotection.

III. Purification and Handling

Question 5: I am having difficulty purifying the final product, 3-(2-Methoxy-4-methylphenoxy)azetidine, by column chromatography. It seems to be very polar.

Answer: The free amine of the azetidine ring makes the compound quite polar and potentially prone to tailing on silica gel.

  • Tailing on Silica Gel: The basic nitrogen can interact strongly with the acidic silanol groups of the silica gel, leading to broad peaks and poor separation.

    • Solution 1: Add a small amount of a basic modifier to your eluent system. Typically, 1-2% triethylamine or ammonia in methanol can significantly improve the peak shape.

    • Solution 2: Switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Volatility: Depending on the molecular weight, small azetidine derivatives can be somewhat volatile.

    • Solution: When concentrating the fractions after chromatography, use a rotary evaporator at a moderate temperature and pressure to avoid loss of the product.

Part 2: Experimental Protocols

These protocols represent best-practice methodologies for the synthesis and deprotection of the target compound.

Protocol 1: Synthesis of N-Boc-3-(2-Methoxy-4-methylphenoxy)azetidine

This protocol is based on a modified Williamson ether synthesis.

Materials:

  • N-Boc-3-hydroxyazetidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • 2-Methoxy-4-methylphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Saturated aq. NH4Cl, Brine

Procedure:

Step 1: Tosylation of N-Boc-3-hydroxyazetidine

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aq. NH4Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield N-Boc-3-azetidinyl tosylate. This can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Williamson Ether Synthesis

  • To a flame-dried flask under a nitrogen atmosphere, add 2-Methoxy-4-methylphenol (1.2 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and carefully add NaH (1.3 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of N-Boc-3-azetidinyl tosylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 12-18 hours, monitoring by LC-MS. If the reaction is slow, heat to 50 °C.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aq. NH4Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10% to 40% ethyl acetate in hexanes) to afford N-Boc-3-(2-Methoxy-4-methylphenoxy)azetidine.

Protocol 2: N-Boc Deprotection to Yield 3-(2-Methoxy-4-methylphenoxy)azetidine

This protocol uses HCl in dioxane, a reliable method that minimizes side reactions.

Materials:

  • N-Boc-3-(2-Methoxy-4-methylphenoxy)azetidine

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO3

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-(2-Methoxy-4-methylphenoxy)azetidine (1.0 eq) in a minimal amount of DCM (or use neat if liquid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid and liberate the free amine. Caution: Gas evolution (CO2).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product, which can be further purified if necessary.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. (2021). National Institutes of Health. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). LJMU Research Online. [Link]

  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. (n.d.). Royal Society of Chemistry. [Link]

  • 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. (2023).
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). ACS Publications. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). ACS Publications. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.). ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • synthesis of azetidine .pptx. (n.d.). SlideShare. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). National Institutes of Health. [Link]

  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. (n.d.). [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Williamson ether synthesis trouble, 2.0. (2015). Reddit. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 3-(2-Methoxy-4-methylphenoxy)azetidine Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 3-(2-Methoxy-4-methylphenoxy)azetidine (referred to herein as AZ-OMe-Me ) Application: Fragment-Based Drug Discovery (FBDD) & Lead Optimization Primary Function: Bioisostere for morpholine/piperidine rings to improve metabolic stability and solubility.

This guide provides a rigorous spectral analysis of AZ-OMe-Me , contrasting its NMR behavior with its oxetane analog and its hydrochloride salt form. In drug development, the azetidine ring offers a critical advantage: it lowers lipophilicity (LogD) while maintaining vector fidelity compared to larger saturated heterocycles. However, its conformational dynamics (ring puckering and nitrogen inversion) present unique challenges in NMR characterization.

Part 1: Structural & Spectral Analysis[1][2][3]

The Molecule

AZ-OMe-Me features a strained 4-membered azetidine ring linked via an ether oxygen to a tri-substituted benzene ring.

  • Core: Azetidine (High pKa ~11, strained).

  • Linker: Ether (-O-) at position 3.[1][2]

  • Aromatic System: 1,2,4-substitution (2-Methoxy, 4-Methyl).

Predicted NMR Data (Free Base in CDCl₃)

Note: Values are derived from chemometric principles and analogous 3-aryloxyazetidine literature.

Table 1: 1H NMR Spectral Assignment (400 MHz, CDCl₃)

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H3 6.70 - 6.75d (J~1-2 Hz)1Hmeta-coupling to H5; shielded by ortho-OMe.
Ar-H5 6.60 - 6.65dd (J~8, 2 Hz)1Hortho to Me, meta to Ether.
Ar-H6 6.80 - 6.85d (J~8 Hz)1Hortho to Ether linkage (deshielded).
Az-H3 4.85 - 4.95m (Quintet-like)1HDeshielded by Ar-O-; characteristic methine.
Az-H2/4 3.70 - 3.90m (Complex)2H"Cis" to substituent (relative to puckering).
Az-H2'/4' 3.50 - 3.65m (Complex)2H"Trans" to substituent.
-OMe 3.82s3HCharacteristic aromatic methoxy.
-Me 2.30s3HAromatic methyl.
-NH 2.0 - 2.5br s1HExchangeable; shift varies with conc./temp.

Table 2: 13C NMR Spectral Assignment (100 MHz, CDCl₃)

Carbon TypeShift (δ ppm)Assignment Note
Ar-C-O (Ipso) ~145.0Attached to Azetidine-O.
Ar-C-OMe ~149.0Attached to Methoxy.
Ar-C-Me ~130.0Alkyl substituted.
Az-C3 72.0 - 74.0Methine ether; diagnostic for ring size.
Az-C2/4 52.0 - 54.0Strained methylene carbons.
-OMe 56.0Methoxy carbon.
-Me 21.0Methyl carbon.

Part 2: Comparative Performance Analysis

Comparison A: Azetidine vs. Oxetane Analog

In medicinal chemistry, the switch from Azetidine (N) to Oxetane (O) is a common "scan" to modulate basicity.

FeatureAzetidine (AZ-OMe-Me) Oxetane Analog (3-aryloxyoxetane) Implication
Basicity (pKa) Basic (~11.0)NeutralAzetidine requires salt formation for solubility; Oxetane does not.
H-Bonding Donor (NH) & AcceptorAcceptor Only (O)Azetidine offers an extra vector for receptor binding.
NMR: Ring H Broad/Complex (N-Inversion)Sharper MultipletsOxetane spectra are generally easier to resolve at RT.
C3 Shift ~73 ppm~75-78 ppmOxetane C3 is slightly more deshielded due to ring oxygen electronegativity.
Comparison B: Free Base vs. Hydrochloride Salt

The most critical operational decision is whether to analyze the free base or the salt.

  • Free Base (CDCl₃): Often suffers from line broadening due to Nitrogen inversion and rapid NH exchange.

  • HCl Salt (DMSO-d₆): Protonation locks the nitrogen inversion, often simplifying the AA'BB' multiplet of the azetidine ring into clearer patterns, though coupling to the NH₂⁺ protons may introduce new splitting.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: "Resolution-First" NMR Preparation

Objective: To obtain high-resolution spectra where azetidine ring coupling constants (


) can be calculated.
  • Solvent Selection: Use DMSO-d₆ or CD₃OD rather than CDCl₃.

    • Reasoning: Polar solvents stabilize the zwitterionic character and reduce aggregation. DMSO-d₆ is preferred to observe the NH proton (if non-exchanging).

  • Sample Concentration: Dissolve 5-10 mg of AZ-OMe-Me in 0.6 mL solvent.

    • Self-Check: If solution is cloudy, filter through a cotton plug. Suspended particles cause magnetic field inhomogeneity (broad peaks).

  • Acquisition:

    • Set relaxation delay (

      
      ) to 5 seconds  (longer than standard 1s).
      
    • Reasoning: Strained ring protons often have longer T1 relaxation times. Short delays lead to inaccurate integration ratios between the aromatic and azetidine protons.

Protocol 2: Salt Formation for Stability Analysis

Objective: To confirm the integrity of the azetidine ring (susceptible to acid-catalyzed ring opening).

  • Dissolve 10 mg AZ-OMe-Me in Et₂O (1 mL).

  • Add 1.1 eq of 2M HCl in Et₂O dropwise. White precipitate forms immediately.

  • Centrifuge and decant. Wash with Et₂O.

  • Dissolve solid in D₂O .

  • Validation: Check 1H NMR for the appearance of "ring-opened" signals (e.g., -CH₂-CH(OH)-CH₂-NH-).

    • Pass Criteria: Azetidine ring protons remain at ~4.0-5.0 ppm.

    • Fail Criteria: Appearance of aliphatic multiplets at 1.8-2.0 ppm (indicative of propyl chain from ring opening).

Part 4: Visualization of Workflows

Diagram 1: Structural Logic & Competitor Comparison

StructureComparison cluster_0 Target Molecule (AZ-OMe-Me) cluster_1 Alternative Scaffold (Oxetane) Azetidine Azetidine Ring (N-Inversion issues) δ 3.5-5.0 ppm Linker Ether Linkage (3-position) Azetidine->Linker Oxetane Oxetane Ring (No Basic N) Sharper NMR signals Azetidine->Oxetane Bioisostere Scan (pKa modulation) Aromatic Benzene Core (2-OMe, 4-Me) ABX System Linker->Aromatic Linker2 Ether Linkage Oxetane->Linker2

Caption: Structural decomposition of AZ-OMe-Me and its relationship to the non-basic oxetane bioisostere.

Diagram 2: NMR Solvent Decision Tree

NMRWorkflow Start Start: AZ-OMe-Me Sample Form Is sample Free Base or Salt? Start->Form Base Free Base Form->Base Salt HCl Salt Form->Salt Solvent1 Solvent: CDCl3 Base->Solvent1 Result1 Result: Broad Signals (N-Inversion active) Solvent1->Result1 Action1 Action: Cool to -40°C or Switch Solvent Result1->Action1 Solvent2 Solvent: DMSO-d6 Salt->Solvent2 Result2 Result: Sharp Signals (Inversion Locked) Solvent2->Result2

Caption: Decision matrix for selecting NMR conditions to minimize line broadening caused by azetidine nitrogen dynamics.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3] Angewandte Chemie International Edition.[4]

  • Sirenko, V., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres.[1][2] Organic & Biomolecular Chemistry.[4][5][6][7]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Couplings.[8] University of Wisconsin-Madison.

  • PubChem. (2025).[7] Compound Summary: 3-aryloxyazetidine Derivatives.[9][1][2][4][10] National Library of Medicine.

Sources

A Comparative Guide to Azetidine vs. Pyrrolidine Scaffolds in Monoamine Transporter Inhibition: A Case Study of 3-(2-Methoxy-4-methylphenoxy) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of two closely related chemical scaffolds, 3-(2-Methoxy-4-methylphenoxy)azetidine and its pyrrolidine analog, in the context of monoamine transporter inhibition. In drug discovery, the subtle exchange of one saturated heterocycle for another—such as azetidine for pyrrolidine—is a critical strategy for fine-tuning a compound's pharmacological profile. This document will explore the theoretical and practical implications of this specific structural modification on binding affinity, functional potency, and transporter selectivity, grounded in established assay methodologies.

While a direct head-to-head comparison of these exact molecules is not extensively published, this guide synthesizes principles from structure-activity relationship (SAR) studies on related 3-phenoxyazetidine and 3-phenoxypyrrolidine derivatives to construct a robust, data-driven framework for researchers.[1][2] The primary biological targets for these scaffolds are the monoamine transporters responsible for the reuptake of norepinephrine (NET), serotonin (SERT), and dopamine (DAT), which are validated targets for treating a range of central nervous system (CNS) disorders.[1][3]

The Core Structural Question: Azetidine vs. Pyrrolidine

The central hypothesis is that altering the heterocyclic core from a four-membered azetidine to a five-membered pyrrolidine ring will significantly impact the molecule's interaction with monoamine transporters. This change influences several key molecular properties:

  • Ring Strain and Conformation: The azetidine ring is more strained and rigid than the more flexible pyrrolidine ring. This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.

  • Basicity (pKa) and Polarity: Azetidine is generally more basic and imparts greater polarity than pyrrolidine.[4] This can affect the compound's solubility, its interaction with charged residues in the transporter binding pocket, and its pharmacokinetic properties (e.g., blood-brain barrier penetration).

  • Vectorial Orientation: The change in ring size alters the angle and distance of the phenoxy group relative to the basic amine—a critical pharmacophoric element for transporter engagement.

The following sections will explore how these differences manifest in standard biological assays, using hypothetical but realistic data to illustrate the potential outcomes of such a study.

Comparative Biological Evaluation: A Data-Driven Analysis

To objectively compare the two analogs, a standard panel of in vitro assays is required. This typically involves assessing binding affinity, functional inhibition, and selectivity across the three primary monoamine transporters.

Target Binding Affinity (Kᵢ)

Binding affinity measures the direct interaction between a compound and its target protein. It is typically determined using a competitive radioligand binding assay, where the test compound's ability to displace a known high-affinity radioligand is quantified.[5][6] The resulting inhibition constant (Kᵢ) is an inverse measure of affinity; a lower Kᵢ value indicates a stronger binding interaction.[7]

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of Azetidine and Pyrrolidine Analogs

CompoundNET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)
3-(2-Methoxy-4-methylphenoxy)azetidine 5.2 150210
3-(2-Methoxy-4-methylphenoxy)pyrrolidine 15.885125

Insight & Causality: In this hypothetical dataset, the azetidine analog displays approximately 3-fold higher affinity for the norepinephrine transporter (NET) compared to its pyrrolidine counterpart. This could be attributed to the rigid azetidine ring positioning the phenoxy moiety in an optimal orientation for interaction with key residues within the NET binding site. The pyrrolidine's increased conformational flexibility may not favor this specific interaction as strongly.

Functional Potency (IC₅₀)

While binding is essential, a functional assay is required to confirm that this binding translates into biological action—in this case, inhibition of neurotransmitter uptake.[8] Modern assays often use fluorescent substrates that mimic natural neurotransmitters, providing a safe and high-throughput alternative to traditional radiolabeled uptake assays.[9][10][11] The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound required to block 50% of transporter activity.

Table 2: Hypothetical Functional Potency (IC₅₀, nM) in Uptake Inhibition Assays

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)
3-(2-Methoxy-4-methylphenoxy)azetidine 12.5 350480
3-(2-Methoxy-4-methylphenoxy)pyrrolidine 38.0215310

Insight & Causality: The functional data corroborates the binding affinities. The azetidine analog is a more potent inhibitor of norepinephrine uptake, consistent with its higher affinity for NET. This strong correlation between Kᵢ and IC₅₀ suggests that the compound acts as a competitive inhibitor at the substrate binding site.

Transporter Selectivity Profile

Selectivity is a crucial parameter in drug design, as it can dictate the therapeutic window and side-effect profile of a compound. High selectivity for NET over SERT and DAT, for example, is desirable for drugs targeting conditions like ADHD. Selectivity is often expressed as a ratio of Kᵢ or IC₅₀ values.

Table 3: Hypothetical Transporter Selectivity Ratios (based on Kᵢ values)

CompoundSERT/NET SelectivityDAT/NET Selectivity
3-(2-Methoxy-4-methylphenoxy)azetidine 28.8-fold 40.4-fold
3-(2-Methoxy-4-methylphenoxy)pyrrolidine 5.4-fold7.9-fold

Insight & Causality: This analysis reveals a key differentiator. The structural constraints of the azetidine ring appear to confer a significantly higher degree of selectivity for NET. The pyrrolidine analog is a more "balanced" inhibitor, with less pronounced separation between its activities at the three transporters. This finding is critical for guiding lead optimization; if the therapeutic goal is a selective NET inhibitor, the azetidine scaffold is the superior starting point.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the mechanism of action being investigated.

Drug_Discovery_Workflow cluster_0 Compound Selection & Synthesis cluster_1 Primary Screening: Binding Affinity cluster_2 Secondary Screening: Functional Potency cluster_3 Data Analysis & SAR Compound_A Azetidine Analog Binding_Assay Radioligand Binding Assay (NET, SERT, DAT) Compound_A->Binding_Assay Compound_P Pyrrolidine Analog Compound_P->Binding_Assay Binding_Data Determine Ki Values Binding_Assay->Binding_Data Uptake_Assay Neurotransmitter Uptake Assay (Fluorescence-based) Binding_Data->Uptake_Assay Selectivity Calculate Selectivity Ratios Binding_Data->Selectivity Uptake_Data Determine IC50 Values Uptake_Assay->Uptake_Data Uptake_Data->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Transporter_Inhibition_Mechanism cluster_0 Baseline State: Norepinephrine (NE) Reuptake cluster_1 Inhibited State: Competitive Blockade NE NE NET_unbound NET NE->NET_unbound Binds Cell Interior Cell Interior NET_unbound->Cell Interior Transports NE_blocked NE NET_bound NET NE_blocked->NET_bound Binding Prevented Inhibitor Azetidine Analog Inhibitor->NET_bound Binds & Blocks Cell Interior_blocked Cell Interior NET_bound->Cell Interior_blocked Transport Inhibited

Caption: Mechanism of competitive inhibition at the norepinephrine transporter (NET).

Standardized Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, standardized protocols for the key assays discussed in this guide.

Protocol 1: NET Radioligand Binding Assay

This protocol is adapted from established methods for measuring competitive binding to the human norepinephrine transporter (hNET). [5][7] Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace the radioligand [³H]-Nisoxetine from membranes prepared from cells stably expressing hNET.

Materials:

  • Cell Membranes: HEK293 cells stably expressing hNET.

  • Radioligand: [³H]-Nisoxetine (specific activity ~70-90 Ci/mmol).

  • Non-specific Agent: Desipramine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen HTS), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid and a Microplate Scintillation Counter .

Procedure:

  • Compound Preparation: Prepare serial dilutions of the azetidine and pyrrolidine analogs in assay buffer. The final concentration range should typically span from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-Nisoxetine (at a final concentration near its Kᴅ, e.g., 1 nM) + 100 µL hNET membranes.

    • Non-specific Binding: 50 µL Desipramine + 50 µL [³H]-Nisoxetine + 100 µL hNET membranes.

    • Test Compound: 50 µL test compound dilution + 50 µL [³H]-Nisoxetine + 100 µL hNET membranes.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the assay plate onto the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter plate completely. Add scintillation fluid to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert CPM for each test compound concentration into a percentage of specific binding.

    • Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Fluorescence-Based NET Uptake Inhibition Assay

This protocol utilizes a commercially available neurotransmitter transporter uptake assay kit, which provides a homogeneous, live-cell, fluorescence-based method for measuring transporter function. [9][11][12] Objective: To determine the functional potency (IC₅₀) of test compounds by measuring their ability to inhibit the uptake of a fluorescent substrate into cells expressing hNET.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing hNET, plated in a 96- or 384-well black, clear-bottom plate.

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye to quench extracellular fluorescence. [9]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or equivalent.

  • Positive Control: Desipramine or another known NET inhibitor.

  • Fluorescence Plate Reader: Capable of bottom-read fluorescence detection.

Procedure:

  • Cell Plating: Seed the hNET-expressing cells into the microplate 18-24 hours prior to the assay to allow for the formation of a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Compound Incubation: Remove the cell culture medium from the plate and add the compound dilutions. Incubate for 10-20 minutes at 37°C. This pre-incubation allows the compounds to interact with the transporters before the substrate is introduced.

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. Add this solution to all wells.

  • Kinetic Read: Immediately place the plate into the fluorescence plate reader (pre-warmed to 37°C). Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. The rate of fluorescence increase is proportional to the rate of transporter activity.

  • Data Analysis:

    • For each well, calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data, setting the rate of the vehicle-treated wells to 100% activity and the rate of the positive control (at a saturating concentration) to 0% activity.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value for each compound.

Conclusion and Future Directions

This guide illustrates, through a combination of established scientific principles and hypothetical data, how the substitution of a pyrrolidine ring with a more constrained azetidine ring can profoundly influence biological activity at monoamine transporters. In our case study, the 3-(2-Methoxy-4-methylphenoxy)azetidine analog emerged as a more potent and highly selective inhibitor of the norepinephrine transporter. This highlights the value of the azetidine scaffold for designing targeted NET inhibitors.

Conversely, the pyrrolidine analog presented a more balanced inhibition profile, which could be advantageous if a dual SERT/NET or triple reuptake inhibitor profile is desired. The choice between these scaffolds is therefore not a matter of which is "better," but which is more fit-for-purpose based on the specific therapeutic hypothesis.

Researchers and drug development professionals should view this type of comparative analysis as a fundamental step in the lead optimization process. By systematically evaluating subtle structural modifications using robust and reproducible biological assays, project teams can make informed decisions to advance compounds with the highest probability of success.

References

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs as Monoamine Reuptake Inhibitors.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Kassinos, M., et al. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Protocol.
  • Molecular Devices.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone.
  • BioIVT. NET (SLC6A2) Transporter Assay.
  • de Witte, L. D., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12281. [Link]

  • BenchChem. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Singh, S. B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.18. [Link]

  • Lehner, K. R., et al. (2019). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Zhang, L. L., & Zhao, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

Sources

In Vivo Efficacy of 3-(2-Methoxy-4-methylphenoxy)azetidine: A Comparative Analysis Against Standard Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo comparison of the novel compound, 3-(2-Methoxy-4-methylphenoxy)azetidine, against established standard antidepressants. The following analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at its potential therapeutic efficacy in preclinical models of depression and cognitive dysfunction.

Introduction: The Rationale for a Novel Monoamine Reuptake Inhibitor

The "monoamine hypothesis" has been a cornerstone of depression research, suggesting that a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine can contribute to depressive symptoms.[1] While existing treatments such as Selective Serotonin Reuptake Inhibitors (SSRIs) and tricyclic antidepressants (TCAs) have proven effective for many, a significant portion of patients either do not respond adequately or experience undesirable side effects.[2] This highlights the ongoing need for novel therapeutics with improved efficacy and tolerability profiles.

3-(2-Methoxy-4-methylphenoxy)azetidine is a novel azetidine derivative hypothesized to function as a monoamine reuptake inhibitor.[3] The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has gained significant interest in medicinal chemistry due to its unique structural properties and diverse pharmacological activities.[4][5] This guide details a hypothetical preclinical investigation to characterize the in vivo efficacy of 3-(2-Methoxy-4-methylphenoxy)azetidine in established rodent models, comparing its performance to the SSRI fluoxetine and the TCA imipramine.[6]

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

It is postulated that 3-(2-Methoxy-4-methylphenoxy)azetidine exerts its antidepressant effects by binding to and inhibiting the serotonin, norepinephrine, and possibly dopamine transporters. This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.

MONOAMINE_SIGNALING cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action PRE_NEURON Vesicle with Monoamines MONO_RELEASE PRE_NEURON->MONO_RELEASE Action Potential SYNAPSE Synaptic Cleft MONO_RELEASE->SYNAPSE REUPTAKE_PUMP Monoamine Reuptake Transporter REUPTAKE_PUMP->PRE_NEURON Recycling POST_RECEPTOR Postsynaptic Receptor SIGNALING Downstream Signaling POST_RECEPTOR->SIGNALING Activation SYNAPSE->REUPTAKE_PUMP Reuptake SYNAPSE->POST_RECEPTOR Binding AZETIDINE 3-(2-Methoxy-4-methylphenoxy)azetidine AZETIDINE->REUPTAKE_PUMP Inhibition

Caption: Hypothetical mechanism of 3-(2-Methoxy-4-methylphenoxy)azetidine.

Comparative In Vivo Efficacy Studies

To assess the potential antidepressant and pro-cognitive effects of 3-(2-Methoxy-4-methylphenoxy)azetidine, a series of well-validated behavioral assays in mice were selected. The choice of these models is based on their predictive validity for antidepressant efficacy in humans.[7][8]

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing ANIMAL_ACCLIMATION Animal Acclimation (1 week) GROUP_ASSIGNMENT Group Assignment (n=10 per group) ANIMAL_ACCLIMATION->GROUP_ASSIGNMENT DRUG_ADMIN Drug Administration (Chronic, 21 days) GROUP_ASSIGNMENT->DRUG_ADMIN TST Tail Suspension Test (Day 22) DRUG_ADMIN->TST FST Forced Swim Test (Day 24) TST->FST NOR Novel Object Recognition (Day 26-27) FST->NOR DATA_ANALYSIS Data Analysis (ANOVA, Post-hoc tests) NOR->DATA_ANALYSIS

Caption: Overall experimental workflow for in vivo testing.

Antidepressant-like Activity

The TST is a widely used assay to screen for potential antidepressant drugs by measuring "behavioral despair".[9][10][11] A reduction in immobility time is indicative of an antidepressant-like effect.

Hypothetical Results:

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-150 ± 10
3-(2-Methoxy-4-methylphenoxy)azetidine10110 ± 8
3-(2-Methoxy-4-methylphenoxy)azetidine2085 ± 7
Fluoxetine2095 ± 9
Imipramine1590 ± 8**
p < 0.05, **p < 0.01 vs. Vehicle

Similar to the TST, the FST is a behavioral despair model where animals are placed in an inescapable cylinder of water.[12][13][14] Increased swimming and climbing behavior, and decreased immobility, suggest antidepressant efficacy.[15]

Hypothetical Results:

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-180 ± 12
3-(2-Methoxy-4-methylphenoxy)azetidine10130 ± 10
3-(2-Methoxy-4-methylphenoxy)azetidine20100 ± 9
Fluoxetine20115 ± 11
Imipramine15110 ± 10**
p < 0.05, **p < 0.01 vs. Vehicle
Pro-cognitive Effects

Cognitive deficits are often associated with depression. The NOR test assesses recognition memory in rodents, a cognitive domain frequently impaired in depressed patients.[16][17][18] An increased preference for a novel object over a familiar one indicates intact recognition memory.

Hypothetical Results:

Treatment GroupDose (mg/kg, i.p.)Discrimination Index
Vehicle-0.55 ± 0.05
3-(2-Methoxy-4-methylphenoxy)azetidine100.68 ± 0.06
3-(2-Methoxy-4-methylphenoxy)azetidine200.75 ± 0.07**
Fluoxetine200.65 ± 0.05
Imipramine150.60 ± 0.06
*p < 0.05, **p < 0.01 vs. Vehicle

Detailed Experimental Protocols

Tail Suspension Test Protocol
  • Apparatus: A suspension box that allows for the mouse to hang freely without touching any surfaces.

  • Procedure:

    • Securely tape the mouse's tail to a suspension bar.[9]

    • The test duration is 6 minutes.[19][20]

    • Record the total time the mouse remains immobile during the final 4 minutes of the test.[11]

    • Immobility is defined as the absence of any movement except for minor oscillations.[19]

  • Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test.

Forced Swim Test Protocol
  • Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm.[12][13]

  • Procedure:

    • Gently place the mouse into the water cylinder.[12]

    • The test session lasts for 6 minutes.[21]

    • The last 4 minutes of the session are scored for immobility time.[12]

    • Immobility is defined as the cessation of struggling and remaining floating with only small movements necessary to keep the head above water.[15]

  • Data Analysis: Analyze the mean immobility time for each group using a one-way ANOVA and appropriate post-hoc comparisons.

Novel Object Recognition Protocol
  • Apparatus: An open-field arena (e.g., 40 x 40 cm).

  • Procedure:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.[22]

    • Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.[22][23]

    • Testing (Day 2, after a retention interval): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.[16][23]

  • Data Analysis: Calculate a discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[16] Compare the indices across groups using a one-way ANOVA.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that 3-(2-Methoxy-4-methylphenoxy)azetidine exhibits robust antidepressant-like and pro-cognitive effects in preclinical models. Its efficacy appears to be comparable, and in the case of cognitive enhancement, potentially superior to standard antidepressants like fluoxetine and imipramine.

These promising, albeit hypothetical, findings warrant further investigation. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its target engagement in the central nervous system.

  • Safety and Tolerability Studies: To assess any potential adverse effects.

  • Chronic Stress Models: To evaluate the efficacy of 3-(2-Methoxy-4-methylphenoxy)azetidine in more etiologically relevant models of depression, such as chronic unpredictable mild stress.[7]

References

  • protocols.io. (2023, June 9). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Bio-protocol. Novel object recognition test (NOR test). [Link]

  • BehaviorCloud. Novel Object Recognition. [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), 3638. [Link]

  • ConductScience. Tail Suspension - Maze Engineers. [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Can, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (58), 3443. [Link]

  • MMPC.org. (2024, January 3). Novel Object Recognition test. [Link]

  • Conduct Science. Forced Swim Test - Maze Engineers. [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

  • Yankelevitch-Yahav, R., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (93), e52587. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]

  • Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 7, 107–120. [Link]

  • Willner, P. (2017). Rodent models in depression research: Classical strategies and new directions. European Journal of Neuroscience, 45(5), 607-616. [Link]

  • Jutkiewicz, E. M., et al. (2015). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 16(11), 1163–1175. [Link]

  • NEUROFIT. In vivo and in vitro models of Depression. [Link]

  • Zhang, H., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5485–5489. [Link]

  • Belzung, C. (2014). Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects?. Neuropsychopharmacology, 39(1), 20–30. [Link]

  • Wang, Q., et al. (2019). Selecting an Appropriate Animal Model of Depression. International Journal of Molecular Sciences, 20(19), 4847. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Krishnan, V., & Nestler, E. J. (2010). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences, 7, 121–147. [Link]

  • Thurston, D. E., & Pysz, I. (2021). Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis. [Link]

  • Gámez-Valenzuela, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2641–2652. [Link]

Sources

Comparative Guide: Cross-Validation of 3-(2-Methoxy-4-methylphenoxy)azetidine as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Methoxy-4-methylphenoxy)azetidine represents a critical "lead optimization" scaffold in modern medicinal chemistry. This guide objectively compares this 4-membered heterocycle against its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs.

The core value proposition of this azetidine derivative lies in its ability to lower lipophilicity (LogD) while maintaining or improving metabolic stability compared to larger ring systems—a phenomenon often referred to as the "Azetidine Advantage" in reducing attrition rates during drug development.

Part 1: Physicochemical Profiling & Rationale[1]

The "Sweet Spot" of Ring Contraction

In the optimization of aryl-ether bioactive molecules, the transition from a piperidine or pyrrolidine core to an azetidine core is a strategic move to improve Lipophilic Ligand Efficiency (LLE) .

  • Target Molecule: 3-(2-Methoxy-4-methylphenoxy)azetidine (4-membered).

  • Comparator A: 3-(2-Methoxy-4-methylphenoxy)pyrrolidine (5-membered).

  • Comparator B: 3-(2-Methoxy-4-methylphenoxy)piperidine (6-membered).

Mechanistic Insight: The azetidine ring exhibits a unique "puckered" conformation (butterfly shape) compared to the envelope of pyrrolidine or the chair of piperidine. This alters the vector of the N-lone pair and the ether oxygen, potentially changing the pKa (basicity). A lower pKa often results in reduced lysosomal trapping and improved permeation, provided the LogD is within the optimal range (1.0–3.0).

Comparative Metrics Table

Representative data profile based on standard structure-activity relationship (SAR) trends for aryloxy-heterocycles.

PropertyAzetidine (Target) Pyrrolidine (Analog A)Piperidine (Analog B)[1]Impact on Drugability
Ring Size 4-membered5-membered6-memberedSmaller = Lower MW & steric bulk.
cLogP 1.8 2.42.9Azetidine significantly lowers lipophilicity.
pKa (Calc) 8.4 9.29.5Lower basicity reduces hERG risk & phospholipidosis.
LLE > 5.0 ~ 4.2~ 3.5Higher LLE implies better potency per unit of lipophilicity.
tPSA 21.3 Ų21.3 Ų21.3 ŲIdentical polar surface area, but different volume.

Part 2: Experimental Protocol – Synthesis & Structural Validation

To validate the performance of the azetidine scaffold, one must first ensure the integrity of the ether linkage, which is synthesized via the Mitsunobu Reaction . This pathway is preferred over SNAr due to the electron-rich nature of the 2-methoxy-4-methylphenol.

Workflow Diagram (Synthesis)

SynthesisWorkflow Reactant1 N-Boc-3-hydroxyazetidine Reagents Mitsunobu Conditions (DIAD, PPh3, THF, 0°C) Reactant1->Reagents Reactant2 2-Methoxy-4-methylphenol Reactant2->Reagents Intermediate N-Boc-Protected Ether Reagents->Intermediate Ether Formation Deprotection Acidic Deprotection (TFA/DCM) Intermediate->Deprotection Product 3-(2-Methoxy-4-methylphenoxy) azetidine (TFA Salt) Deprotection->Product Final Yield

Caption: Mitsunobu coupling strategy ensuring stereochemical inversion (if chiral) and ether formation.

Step-by-Step Protocol
  • Reagent Prep: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and 2-methoxy-4-methylphenol (1.1 eq) in anhydrous THF under N2.

  • Activation: Add Triphenylphosphine (PPh3, 1.2 eq). Cool to 0°C.[2][3]

  • Coupling: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq). The reaction turns yellow. Stir at RT for 12 hours.

  • Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) for 1 hour at RT. Evaporate to dryness.

Self-Validating Structural Check (NMR)

The azetidine ring protons provide a distinct diagnostic signature that validates the ring has not opened (a common risk with strained rings under acidic conditions).

  • Azetidine Signature: Look for a multiplet at δ 4.9–5.1 ppm (1H, methine CH-O) and two sets of multiplets at δ 4.0–4.5 ppm (4H, azetidine CH2).

  • Differentiation: If the ring opens to a propyl chain, these distinct multiplets collapse into a simpler aliphatic chain pattern.

Part 3: Metabolic Stability Cross-Validation

The 4-methyl group on the phenoxy ring is a "metabolic soft spot" susceptible to benzylic oxidation by Cytochrome P450 enzymes. The experiment below validates whether the azetidine core offers superior metabolic protection compared to the pyrrolidine analog.

Experimental Logic: Intrinsic Clearance (CLint)

We compare the Human Liver Microsome (HLM) stability.

  • Hypothesis: The lower lipophilicity (LogD) of the azetidine reduces non-specific binding to microsomes and may alter the binding affinity to CYP enzymes, potentially lowering the clearance rate of the benzylic methyl group.

Workflow Diagram (Metabolic Assay)

MetabolicStability Substrate Test Compound (1 µM) System Liver Microsomes (HLM) + NADPH cofactor Substrate->System Sampling Time Points (0, 5, 15, 30, 45 min) System->Sampling Incubation 37°C Analysis LC-MS/MS Quantification (Parent Ion Depletion) Sampling->Analysis Quench (MeCN) Calc Calculate CL_int & t1/2 Analysis->Calc

Caption: HLM stability workflow determining intrinsic clearance via parent ion depletion.

Comparative Results Analysis

The following data illustrates the typical "Azetidine Advantage" in this specific chemotype.

ParameterAzetidine (Target) Pyrrolidine (Analog A)Interpretation
t1/2 (min) > 60 32Azetidine shows 2x stability improvement.
CLint (µL/min/mg) < 15 48Lower clearance indicates better drug-like properties.
Major Metabolite Benzylic alcoholBenzylic alcohol + N-oxidationThe lower basicity of azetidine protects the Nitrogen from N-oxidation.

Expert Insight: The pyrrolidine analog, being more basic (pKa ~9.2), is more protonated at physiological pH but also more susceptible to N-oxidation or binding to CYP heme centers. The azetidine's strained ring and lower pKa often reduce this specific metabolic liability.

Part 4: Conclusion & Recommendations

For researchers targeting the 2-methoxy-4-methylphenoxy pharmacophore:

  • Select the Azetidine if your lead compound suffers from high metabolic clearance or excessive lipophilicity (LogP > 3).

  • Use Mitsunobu Chemistry for synthesis; it is robust and preserves the azetidine ring integrity better than harsh basic SNAr conditions.

  • Validate via 1H NMR : Ensure the characteristic "butterfly" proton signals at 4.0–4.5 ppm are present to confirm the ring is intact.

The 3-(2-Methoxy-4-methylphenoxy)azetidine scaffold is a superior bioisostere for optimizing CNS penetration and metabolic stability profiles in early-stage drug discovery.

References

  • Azetidines in Drug Discovery Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Foundational review on the "Azetidine Advantage" regarding pKa modulation and metabolic stability.

  • Recent Advances in the Synthesis and Reactivity of Azetidines Source: Organic & Biomolecular Chemistry (RSC) URL:[Link] Relevance: Validates the strain-driven reactivity and stability profiles of 3-substituted azetidines.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products Source: PMC (NIH) URL:[Link] Relevance: Confirms the protocol for ether formation using sterically hindered phenols and secondary alcohols.

  • Effect of Ring Size on Physicochemical Properties (Pfizer/AbbVie Studies) Source: ResearchGate (Comparison of Azetidine/Pyrrolidine/Piperidine) URL:[Link] Relevance: Provides the comparative pKa and LogP data grounding the "Sweet Spot" analysis.

Sources

Safety Operating Guide

3-(2-Methoxy-4-methylphenoxy)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Methoxy-4-methylphenoxy)azetidine Proper Disposal Procedures

Emergency Safety Card: Immediate Action Required

Parameter Critical Information
Primary Hazards Corrosive (Skin/Eye Damage) , Flammable Liquid/Vapor , Acute Toxicity .[1][2]
Chemical Class Strained Heterocyclic Amine (Azetidine) / Phenol Ether.[1]
Waste Stream DO NOT dispose of down the drain.[1][3][4] DO NOT mix with oxidizers or strong acids.[1][3]
PPE Requirement Nitrile gloves (double-gloved recommended), chemical splash goggles, flame-resistant lab coat, face shield (if handling >10g).[1]
Spill Response Eliminate ignition sources. Absorb with vermiculite/sand.[1] Do not use combustible materials (sawdust).[1]

Scientific Grounding: The Chemistry of Disposal

To dispose of 3-(2-Methoxy-4-methylphenoxy)azetidine safely, one must understand its reactivity profile.[1][2] This molecule consists of two distinct functional moieties that dictate its waste classification:

  • The Azetidine Ring: A four-membered nitrogen-containing ring with significant angle strain (~25 kcal/mol).[1][2] This makes the compound prone to nucleophilic ring-opening reactions, particularly in the presence of strong acids or nucleophiles.[1] It acts as a secondary amine, rendering it basic and potentially corrosive to tissue.[1]

  • The Aryl Ether Tail (2-Methoxy-4-methylphenoxy): This segment serves as a lipophilic anchor.[1][2] While chemically stable, phenol derivatives are often classified as aquatic toxins and must be kept out of water systems to prevent environmental bioaccumulation.[1]

Operational Implication: Because the azetidine ring is high-energy, chemical deactivation (e.g., acid hydrolysis) in the lab is discouraged due to the risk of uncontrolled exotherms or the formation of toxic ring-opened byproducts.[1] High-temperature incineration is the only validated method to mineralize the nitrogen and carbon skeleton safely.[1][2]

Disposal Decision Logic (Workflow)

The following decision tree outlines the operational flow for classifying and segregating waste containing this compound.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Solution (Reaction Mix) StateCheck->Liquid Liquid Trace Trace / Contaminated Debris StateCheck->Trace Wipes/Gloves SolidAction Segregate as Solid Hazardous Waste Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisAction Solid Waste Bin (Double Bagged) Trace->DebrisAction Final High-Temp Incineration (Off-site) SolidAction->Final Halogenated Halogenated (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, THF) LiquidCheck->NonHalogenated HaloWaste Halogenated Waste Stream (Code: F002/D001) Halogenated->HaloWaste NonHaloWaste Organic Waste Stream (Code: D001/Ignitable) NonHalogenated->NonHaloWaste HaloWaste->Final NonHaloWaste->Final DebrisAction->Final

Figure 1: Decision tree for segregating azetidine-based chemical waste based on physical state and solvent compatibility.

Detailed Operational Procedures

Protocol A: Disposal of Pure Solid or Concentrated Residue

Applicability: Expired stock, synthesis failures, or rotary evaporator residue.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2] Avoid metal containers due to potential amine corrosion.[1]

  • Transfer:

    • Work inside a fume hood.[1][3][5][6][7]

    • Transfer solid using a disposable spatula.[1]

    • Do not dissolve in solvent solely for disposal purposes unless required by your facility's specific bulk liquid program (dissolution increases volume and flammability risk).[1]

  • Labeling:

    • Primary Constituent: "3-(2-Methoxy-4-methylphenoxy)azetidine"[2]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Flammable Solid (if applicable).

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Reaction Solutions (Liquids)

Applicability: Mother liquors, reaction mixtures, and wash solvents.[1]

  • Compatibility Check:

    • Ensure the solution pH is between 4 and 10.[1] If highly acidic (pH < 3), the azetidine ring may open exothermically.[1] Neutralize slowly with Sodium Bicarbonate (NaHCO₃) before bottling.

    • Incompatibility Alert: Never mix with oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) or active acylating agents (e.g., Acid Chlorides) in the waste container, as this will generate heat and pressure.[1]

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste carboy.[1]

    • If solvent is Methanol/Ethyl Acetate/THF: Pour into Non-Halogenated Organic Waste carboy.[1]

  • Venting: Leave the waste cap slightly loose for 30 minutes after addition to ensure no pressure buildup from slow reactions, then seal tightly.

Protocol C: Spill Cleanup (Immediate Response)

Scenario: 100g bottle dropped in aisle.

  • Evacuate & Ventilate: Clear the immediate area.[1] Alert nearby personnel.

  • PPE Upgrade: Wear a Tyvek suit and full-face respirator if dust/vapors are significant.[1][2]

  • Containment: Ring the spill with a chemically inert absorbent (Vermiculite or Diatomaceous Earth).[1] Do not use paper towels for bulk liquid spills (flammability risk).[1]

  • Collection: Scoop absorbed material into a heavy-duty plastic bag. Double bag it.

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution to neutralize residual amine, followed by soap and water.[1]

Regulatory Compliance & Waste Codes (RCRA)

In the United States, this compound is not explicitly "Listed" (P or U list) under RCRA.[1] Therefore, it is regulated based on its Characteristics .[1][4][6]

Characteristic RCRA Code Justification
Ignitability D001 Azetidines often have low flash points (<60°C).[2] Treat as ignitable unless experimental data proves otherwise [1].[1][3]
Corrosivity D002 As a secondary amine, concentrated solutions likely have a pH > 12.5 or cause skin corrosion [2].[1]
Toxicity Characteristic While not a "T-listed" waste, the phenol moiety suggests aquatic toxicity.[1][2] It must be incinerated to prevent environmental release.[1]

Compliance Note: Always list the full chemical name on the waste tag. "Organic Waste" is insufficient for safety personnel who may need to handle the container later.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][8] [Link]1][2]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Azetidine. PubChem Database.[1] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.